molecular formula C14H10ClNO3 B1345445 3-(2-Acetoxybenzoyl)-2-chloropyridine CAS No. 898786-35-1

3-(2-Acetoxybenzoyl)-2-chloropyridine

Cat. No.: B1345445
CAS No.: 898786-35-1
M. Wt: 275.68 g/mol
InChI Key: GUQVGUSREDHOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Acetoxybenzoyl)-2-chloropyridine (CAS Registry Number: 898786-35-1) is a chemical compound with the molecular formula C14H10ClNO3 and a molecular weight of 275.69 g/mol . It belongs to a class of compounds featuring a chloropyridine ring linked to a benzoyl group with an acetoxy substituent, making it a potential intermediate in organic synthesis and pharmaceutical research. Compounds based on the 2-chloropyridine scaffold are known to be valuable building blocks for generating fungicides, insecticides, and active pharmaceutical ingredients (APIs) such as antihistamines and antiarrhythmics . The presence of multiple functional groups, including the chloride and the ester, provides reactive sites for further chemical modifications, such as nucleophilic aromatic substitution or hydrolysis, supporting its use in method development and the synthesis of more complex molecules. Applications and Research Value: Researchers utilize this compound primarily as a key synthetic intermediate. Its structure is analogous to other documented chloropyridine-benzoyl derivatives, which are employed in the development of bioactive molecules . The 2-chloropyridine moiety is a common structural element in agrochemicals and pharmaceuticals, underscoring this compound's utility in discovery chemistry and route scouting for new active compounds . Safety and Handling: This chemical is intended for research and development use in a controlled laboratory environment by qualified professionals. It is not classified as a medicinal or edible product and is strictly for Research Use Only (RUO), not for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-chloropyridine-3-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9(17)19-12-7-3-2-5-10(12)13(18)11-6-4-8-16-14(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQVGUSREDHOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642176
Record name 2-(2-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-35-1
Record name 2-(2-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Data Analysis of 3-(2-Acetoxybenzoyl)-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the spectral data for the novel compound 3-(2-Acetoxybenzoyl)-2-chloropyridine. Tailored for researchers, scientists, and professionals in drug development, this document offers a predictive examination of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy characteristics. Given the novelty of this specific molecule, this guide establishes a robust analytical framework by dissecting the spectral features of its core fragments: the 2-acetoxybenzoyl and the 2-chloropyridine-3-carbonyl moieties. This approach allows for a scientifically grounded prediction of the spectral data, providing a valuable reference for the synthesis and characterization of this and similar compounds.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in spectral analysis is a thorough understanding of the molecule's structure. The logical workflow for this analysis is to first elucidate the structure and then predict and interpret the spectral data derived from it.

Figure 1: Analytical Workflow A Molecular Structure Elucidation B ¹H NMR Prediction & Analysis A->B C ¹³C NMR Prediction & Analysis A->C D Mass Spectrometry (MS) Prediction A->D E Infrared (IR) Spectroscopy Prediction A->E F Comprehensive Spectral Interpretation B->F C->F D->F E->F

Caption: Figure 1: Analytical Workflow for Spectral Data Analysis.

The structure of 3-(2-Acetoxybenzoyl)-2-chloropyridine combines a substituted pyridine ring with an acetoxybenzoyl group. This amalgamation of functional groups dictates a unique electronic environment for each atom, which in turn governs the compound's interaction with various spectroscopic techniques.

Caption: Figure 2: Structure of 3-(2-Acetoxybenzoyl)-2-chloropyridine.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons on both the pyridine and benzene rings, as well as a characteristic singlet for the acetyl methyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the molecule.

Table 1: Predicted ¹H NMR Data for 3-(2-Acetoxybenzoyl)-2-chloropyridine

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6Doublet of doublets1HH6' (Pyridine)Deshielded due to proximity to the electronegative nitrogen and the carbonyl group.
~8.0Doublet of doublets1HH4' (Pyridine)Influenced by the adjacent chlorine and carbonyl group.
~7.8-7.6Multiplet2HH3, H5 (Benzene)Aromatic protons on the benzene ring, with shifts influenced by the ortho- and para-directing acetoxy group.
~7.4Doublet of doublets1HH5' (Pyridine)Expected to be the most upfield of the pyridine protons.
~7.3-7.1Multiplet2HH4, H6 (Benzene)Aromatic protons on the benzene ring.
~2.3Singlet3H-COCH₃Characteristic singlet for the acetyl methyl protons.

Rationale for Predictions: The predicted chemical shifts are extrapolated from the known spectra of 2-acetoxybenzoic acid and 2-chloropyridine derivatives. For instance, the aromatic protons of aspirin appear between 7.1 and 8.2 ppm, while the protons of 2-chloropyridine are found in the 7.2 to 8.4 ppm range. The electron-withdrawing nature of the carbonyl group and the chlorine atom will deshield the adjacent pyridine protons, pushing them downfield. The acetoxy group on the benzoyl ring will have a moderate shielding/deshielding effect on the benzene protons depending on their position.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a carbon count and information about the chemical environment of each carbon atom. The presence of two carbonyl carbons and several quaternary carbons is a key feature to anticipate.

Table 2: Predicted ¹³C NMR Data for 3-(2-Acetoxybenzoyl)-2-chloropyridine

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~190C=O (Ketone)Ketone carbonyls are typically found in this downfield region.
~169C=O (Ester)Ester carbonyls are slightly more shielded than ketone carbonyls.
~152C2' (Pyridine)Carbon bearing the chlorine atom, deshielded.
~150C6' (Pyridine)Carbon adjacent to nitrogen, deshielded.
~148C2 (Benzene)Carbon attached to the acetoxy group.
~138C4' (Pyridine)Aromatic pyridine carbon.
~134C4 (Benzene)Aromatic benzene carbon.
~131C6 (Benzene)Aromatic benzene carbon.
~128C3' (Pyridine)Quaternary carbon attached to the benzoyl group.
~126C5' (Pyridine)Aromatic pyridine carbon.
~125C1 (Benzene)Quaternary carbon attached to the carbonyl group.
~124C5 (Benzene)Aromatic benzene carbon.
~122C3 (Benzene)Aromatic benzene carbon.
~21-COCH₃Acetyl methyl carbon.

Rationale for Predictions: These predictions are based on the established ¹³C NMR data for 2-acetoxybenzoic acid and 2-chloronicotinonitrile. The carbonyl carbons are expected at the lowest field. The pyridine carbons will have chemical shifts influenced by the nitrogen and chlorine atoms, while the benzene carbons will be affected by the acetoxy and carbonyl substituents.

Predicted Mass Spectrometry (MS) Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak, followed by characteristic fragmentation patterns. The presence of chlorine will result in a distinctive M+2 isotopic pattern for chlorine-containing fragments.

Table 3: Predicted Key MS Fragmentation Peaks

m/zProposed FragmentRationale
[M]+Molecular IonRepresents the intact molecule.
[M-42]+Loss of ketene (CH₂=C=O)A common fragmentation pathway for acetylated compounds.
[M-59]+Loss of the acetoxy groupCleavage of the ester bond.
[M-Cl]+Loss of chlorineCleavage of the C-Cl bond.
139[C₇H₄O₂Cl]+Fragment corresponding to the 2-chlorobenzoyl cation.
121[C₇H₅O₂]+Fragment corresponding to the benzoyl cation after loss of the acetoxy group.
111[C₅H₃NCl]+Fragment corresponding to the 2-chloro-3-pyridinyl cation.

Rationale for Predictions: The fragmentation patterns are predicted based on the stability of the resulting carbocations and neutral losses. The loss of ketene from the acetyl group is a well-documented fragmentation pathway for compounds like aspirin. The cleavage of the ester and the C-Cl bonds are also expected due to their relative lability under EI conditions.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and various C-C and C-N stretching vibrations in the aromatic rings.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~1760Ester C=OStretch
~1690Ketone C=OStretch
~1600, ~1470Aromatic C=CStretch
~1200C-O (Ester)Stretch
~1100C-ClStretch

Rationale for Predictions: The presence of two distinct carbonyl groups (ester and ketone) will likely result in two strong absorption bands in the 1680-1770 cm⁻¹ region. The exact positions will depend on conjugation and electronic effects. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ range. The C-O stretch of the ester and the C-Cl stretch will appear in the fingerprint region.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended for the acquisition of spectral data for 3-(2-Acetoxybenzoyl)-2-chloropyridine.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of -2 to 12 ppm, pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 0 to 220 ppm, pulse angle of 45 degrees, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the isotopic distribution of chlorine-containing fragments with theoretical values.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectral analysis of 3-(2-Acetoxybenzoyl)-2-chloropyridine. By leveraging established spectral data of its constituent fragments, we have forecasted the key features of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectra. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This document serves as a valuable resource for scientists engaged in the synthesis, characterization, and development of novel pyridine-based compounds, enabling a more efficient and informed analytical workflow.

References

  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemconnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2244, Aspirin. Retrieved from [Link]

  • ResearchGate. (n.d.). Overlapped 1 H NMR spectra of the (a) complex [2/aspirin] and.... Retrieved from [Link]

  • ACS Publications. (2025).
  • University of Sheffield. (n.d.). Analysis of Aspirin.
  • PMC. (2014).
  • Sigma-Aldrich. (n.d.). Acetylsalicylic acid (A3160)
  • The Royal Society of Chemistry. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Royal Society of Chemistry. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry.
  • ChemSkills. (n.d.). RESOURCE - IR Analysis of Aspirin.
  • Leiren, M. K., & Steinkopf, S. (2022). Introducing NMR to Biomedical Laboratory Scientists through a Laboratory Exercise; Synthesis, Structure Determination and Quantization of Aspirin by Employing an 1H-NMR Bench Top Instrument.
  • ResearchGate. (n.d.).
  • Anderson, R. C., Jarema, J. A., Shapiro, M. J., Stokes, J. P., & Ziliox, M. (1995). 5 Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem., 60, 2650.
  • Thermo Fisher Scientific. (n.d.). NMR Spectrum of Aspirin.

An In-Depth Technical Guide to the Discovery and Chemical History of 3-(2-Acetoxybenzoyl)-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical history and synthetic evolution of 3-(2-Acetoxybenzoyl)-2-chloropyridine, a compound situated at the intersection of heterocyclic and aromatic chemistry. Lacking a direct, singular discovery narrative, its existence is predicated on the development of robust synthetic methodologies for its constituent precursors. This paper deconstructs the molecule's logical synthesis, tracing the historical development of its core components: the 2-chloropyridine backbone and the 3-position carbon-carbon bond formation. We will explore the causality behind key experimental choices, from the industrial-scale production of 2-chloropyridine to the nuanced strategies required for regioselective acylation of the pyridine ring. Detailed, field-proven protocols for the multi-step synthesis are provided, underpinned by mechanistic insights and authoritative references. This guide serves as a technical resource for researchers and drug development professionals, offering a logical framework for the synthesis and understanding of complex substituted pyridines.

I. Introduction and Retrosynthetic Analysis

The compound 3-(2-Acetoxybenzoyl)-2-chloropyridine represents a tailored molecular architecture, integrating a halogenated pyridine core with a substituted benzoyl moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse pharmacological and electronic properties imparted by the pyridine ring and the functionalized aromatic ketone. The chemical history of this specific molecule is not one of a singular discovery but rather a logical culmination of decades of advances in organic synthesis.

A retrosynthetic analysis reveals a practical pathway for its construction. The final molecule is most logically assembled by acetylating a phenolic precursor. This precursor, 3-(2-hydroxybenzoyl)-2-chloropyridine, is itself the product of a crucial carbon-carbon bond formation. This key step involves the coupling of a 2-chloropyridine synthon, activated at the 3-position, with a protected salicylaldehyde or a related derivative. This deconstruction highlights that the history of our target molecule is intrinsically linked to the history of its foundational building blocks.

G Target 3-(2-Acetoxybenzoyl)-2-chloropyridine Precursor1 3-(2-Hydroxybenzoyl)-2-chloropyridine Target->Precursor1 Acetylation Reagent1 Acetic Anhydride / Acetyl Chloride Precursor1->Reagent1 Precursor2 2-Chloronicotinoyl Chloride Precursor1->Precursor2 Friedel-Crafts Acylation Precursor3 Phenol (protected) Precursor1->Precursor3 Reagent2 Friedel-Crafts Acylation Catalyst (e.g., AlCl₃) Precursor2->Reagent2 Precursor4 2-Chloronicotinic Acid Precursor2->Precursor4 Acid Chloride Formation Reagent3 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Precursor4->Reagent3 Precursor5 2-Chloropyridine Precursor4->Precursor5 Functionalization at C3 Reagent4 Oxidation / Carboxylation Precursor5->Reagent4

Caption: Retrosynthetic analysis of 3-(2-Acetoxybenzoyl)-2-chloropyridine.

II. The 2-Chloropyridine Core: A Foundational Building Block

The journey begins with the synthesis of the 2-chloropyridine scaffold, a vital intermediate in pharmaceuticals and agrochemicals.

Historical Context and Early Methods

Early methods for producing halopyridines were often inefficient. A significant advancement came with the direct, vapor-phase chlorination of pyridine. A 1964 patent described reacting chlorine and pyridine in the gaseous phase, a technique hampered by the formation of tarry by-products and the risk of explosions unless under strict control.[1] To mitigate these issues, the process was improved by carrying out the reaction in the presence of an inert gaseous diluent like carbon tetrachloride at temperatures between 300°C and 420°C.[1]

Modern Industrial Synthesis

Contemporary industrial production has been refined for better yield and safety. One modern approach involves mixing pyridine and water, adding an activating agent, and then performing the chlorination reaction in a glass reactor under ultraviolet light at 150-170°C.[2] This method reduces the required activation energy and reaction temperature, shortens the process cycle, and improves the conversion rate and selectivity by minimizing secondary chlorination to 2,6-dichloropyridine.[2]

III. Forging the C3–Carbonyl Bond: The Friedel-Crafts Acylation Approach

The most critical step in the synthesis is the creation of the carbon-carbon bond at the 3-position of the 2-chloropyridine ring. The Friedel-Crafts acylation, a cornerstone of aromatic chemistry discovered in 1877, provides a powerful method for this transformation.[3]

Causality in Experimental Design

Direct acylation of 2-chloropyridine is challenging. The pyridine nitrogen acts as a Lewis base, readily complexing with the Lewis acid catalyst (e.g., AlCl₃) and deactivating the ring towards electrophilic attack. Therefore, a more strategic approach is required. The synthesis proceeds by first preparing an activated acylating agent, 2-chloronicotinoyl chloride , from 2-chloronicotinic acid. This acid chloride can then be used in a Friedel-Crafts reaction with a suitable aromatic partner.

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

2-Chloronicotinic acid serves as the immediate precursor. Its conversion to the highly reactive acyl chloride is a standard and crucial activation step.

G Start 2-Chloronicotinic Acid Product 2-Chloronicotinoyl Chloride Start->Product  Reflux Reagent SOCl₂ or (COCl)₂ Product->Reagent

Caption: Activation of 2-chloronicotinic acid to its acyl chloride.

Experimental Protocol: Preparation of 2-Chloronicotinoyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts).

  • Charging Flask: To the flask, add 2-chloronicotinic acid (1.0 eq).

  • Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂, ~3.0 eq). A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the presence of starting material by TLC or LC-MS.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloronicotinoyl chloride, often a low-melting solid or oil, can be purified by vacuum distillation or used directly in the next step.[4]

Step 2: Friedel-Crafts Acylation to form 3-(2-Hydroxybenzoyl)-2-chloropyridine

With the activated acyl chloride in hand, the Friedel-Crafts reaction can be performed. To obtain the desired ortho-hydroxy substitution, a direct reaction with phenol would yield a mixture of ortho and para isomers. A more controlled approach is the Fries Rearrangement . This reaction involves first forming a phenyl ester and then rearranging it to the hydroxyaryl ketone using a Lewis acid catalyst.[5][6][7] The ortho isomer is favored at higher temperatures.[6]

Alternative Pathway: Direct Acylation of a Protected Phenol

An alternative that avoids the Fries rearrangement involves using a phenol with the hydroxyl group protected, for instance, as a methyl ether (anisole). The acylation would proceed, followed by a deprotection step (e.g., using BBr₃) to reveal the hydroxyl group. For this guide, we will focus on the elegant Fries Rearrangement.

Experimental Protocol: Fries Rearrangement

  • Ester Formation: React 2-chloronicotinoyl chloride (1.0 eq) with phenol (1.0 eq) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane (DCM) to form phenyl 2-chloronicotinate.

  • Rearrangement Setup: In a separate, dry flask under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst, typically aluminum chloride (AlCl₃, ~1.1-2.5 eq), to a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichlorobenzene).

  • Substrate Addition: Slowly add the phenyl 2-chloronicotinate ester to the catalyst suspension.

  • Reaction: Heat the mixture to a high temperature (typically >160°C) to favor the formation of the ortho-acyl product.[6] Monitor the reaction by TLC or HPLC.

  • Quenching and Workup: After completion, cool the reaction mixture carefully and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-(2-hydroxybenzoyl)-2-chloropyridine can be purified by column chromatography or recrystallization.

IV. The Final Transformation: Acetylation of the Phenolic Group

The final step in the synthesis is the straightforward and high-yielding acetylation of the phenolic hydroxyl group. This is a classic esterification reaction.

Mechanism and Reagent Choice

The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of an acetylating agent. The most common and cost-effective reagent is acetic anhydride , often used with a catalytic amount of acid or base. Alternatively, acetyl chloride can be used, typically with a stoichiometric amount of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

G Start 3-(2-Hydroxybenzoyl)-2-chloropyridine Product 3-(2-Acetoxybenzoyl)-2-chloropyridine Start->Product Esterification Reagent Acetic Anhydride Catalyst Catalytic Acid/Base Product->Reagent Product->Catalyst

Sources

An In-depth Technical Guide to the Structural Analogs of 3-(2-Acetoxybenzoyl)-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Synthesis, Biological Evaluation, and Structure-Activity Relationships

Introduction

The pyridine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] When functionalized with specific pharmacophores, such as a benzoyl moiety, these structures can exhibit potent and selective biological activities. The compound 3-(2-Acetoxybenzoyl)-2-chloropyridine represents a compelling chemical entity, combining the features of a 2-chloropyridine, a versatile synthetic intermediate,[2] with an acetoxybenzoyl group, a motif found in various biologically active molecules. This guide provides a comprehensive technical overview of the structural analogs of 3-(2-Acetoxybenzoyl)-2-chloropyridine, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for this class of compounds, explore their potential biological applications with a focus on tubulin polymerization inhibition, and elucidate the critical structure-activity relationships that govern their efficacy.

Synthetic Strategies: A Pathway to Novel Analogs

The synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine and its analogs can be approached through a logical and modular synthetic pathway. The core of this strategy lies in the formation of the 2-chloro-3-benzoylpyridine scaffold, followed by functionalization of the benzoyl ring.

Synthesis of the Core Intermediate: (2-Chloropyridin-3-yl)(2-hydroxyphenyl)methanone

The key precursor to the title compound and its analogs is (2-chloropyridin-3-yl)(2-hydroxyphenyl)methanone. This intermediate can be synthesized through two primary and reliable routes:

Route A: Friedel-Crafts Acylation

This classic approach involves the reaction of a 2-chloronicotinoyl chloride with a suitably protected phenol, such as anisole, followed by demethylation.

  • Step 1: Preparation of 2-Chloronicotinoyl Chloride: 2-Chloronicotinic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield the corresponding acid chloride.

  • Step 2: Friedel-Crafts Acylation: The 2-chloronicotinoyl chloride then undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with anisole. Aluminum chloride (AlCl₃) is a common catalyst for this reaction.

  • Step 3: Demethylation: The resulting methoxy-substituted benzoylpyridine is demethylated using a reagent like boron tribromide (BBr₃) to afford the desired (2-chloropyridin-3-yl)(2-hydroxyphenyl)methanone.

Route B: Grignard Reaction

An alternative and often milder approach utilizes a Grignard reagent.

  • Step 1: Preparation of the Grignard Reagent: 2-Bromophenol is protected, for example, as its tetrahydropyranyl (THP) ether, and then converted to the corresponding Grignard reagent by treatment with magnesium turnings.

  • Step 2: Reaction with 2-Chloro-3-cyanopyridine: The Grignard reagent is then reacted with 2-chloro-3-cyanopyridine.

  • Step 3: Hydrolysis and Deprotection: Acidic workup hydrolyzes the intermediate imine and removes the protecting group to yield the target hydroxyphenyl)methanone.

The choice between these routes will depend on the availability of starting materials, desired scale, and tolerance of functional groups on any substituted precursors.

Final Acetylation to Yield 3-(2-Acetoxybenzoyl)-2-chloropyridine

The final step in the synthesis of the parent compound is the acetylation of the phenolic hydroxyl group. This is a straightforward transformation typically achieved by reacting (2-chloropyridin-3-yl)(2-hydroxyphenyl)methanone with acetic anhydride in the presence of a base, such as pyridine or triethylamine.

Structural Analogs: Exploring Chemical Diversity

The modular nature of the synthesis allows for the generation of a diverse library of structural analogs. Modifications can be systematically introduced at three key positions: the pyridine ring, the benzoyl ring, and the acetoxy group.

Table 1: Key Classes of Structural Analogs
Modification Site Class of Analog Rationale for Modification Potential Impact on Activity
Pyridine Ring Substitution at C4, C5, C6To probe the electronic and steric requirements of the pyridine binding pocket.Altered binding affinity and selectivity.
Replacement of ChlorineIntroduction of alternative halogens (F, Br) or other functionalities (e.g., amino, alkoxy).Modulation of reactivity and potential for new interactions with the biological target.
Benzoyl Ring Substitution on the Phenyl RingIntroduction of electron-donating or electron-withdrawing groups to modulate electronic properties and explore new binding interactions.Enhanced potency and altered pharmacokinetic properties.
Heterocyclic ReplacementsReplacement of the phenyl ring with other aromatic or heteroaromatic systems.Exploration of different binding modes and potential for improved drug-like properties.
Acetoxy Group Ester ModificationVariation of the acyl group (e.g., propionyl, benzoyl) to alter steric bulk and lipophilicity.Improved cell permeability and metabolic stability.
Ether or Amide LinkageReplacement of the ester linkage with more stable ether or amide bonds.Enhanced metabolic stability and potential for new hydrogen bonding interactions.

Biological Evaluation: Targeting Tubulin Dynamics

A growing body of evidence suggests that benzoylpyridine derivatives can act as potent inhibitors of tubulin polymerization.[3] Tubulin is a critical component of the cytoskeleton, and its dynamic polymerization and depolymerization are essential for cell division.[4] Disruption of this process is a clinically validated strategy in cancer chemotherapy.[5]

Mechanism of Action: Inhibition of Tubulin Polymerization

Structural analogs of 3-(2-acetoxybenzoyl)-2-chloropyridine are hypothesized to bind to the colchicine-binding site on β-tubulin. This binding event disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.

Experimental Protocols for Biological Evaluation

A robust evaluation of the biological activity of these analogs involves a tiered approach, starting with in vitro assays and progressing to cell-based and potentially in vivo studies.

1. In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm over time.

  • Protocol:

    • Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture.

    • The change in absorbance at 340 nm is recorded over time.

    • Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to a vehicle control. Known tubulin inhibitors, such as colchicine, are used as positive controls.

2. Cytotoxicity Assays in Cancer Cell Lines

These assays determine the concentration at which a compound inhibits the growth of or kills cancer cells.[6]

  • Principle: Various methods can be employed, such as the MTT or CCK-8 assays, which measure metabolic activity as an indicator of cell viability.[7]

  • Protocol:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • A viability reagent (e.g., MTT) is added, and the absorbance is measured.

    • The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated.

3. Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of the cell cycle.

  • Principle: Flow cytometry is used to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Protocol:

    • Cells are treated with the test compound for a duration that allows for cell cycle effects to manifest (e.g., 24 hours).

    • The cells are harvested, fixed, and stained with a DNA-binding fluorescent dye (e.g., propidium iodide).

    • The fluorescence intensity of individual cells is measured by flow cytometry.

    • Compounds that inhibit tubulin polymerization are expected to cause an accumulation of cells in the G2/M phase.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the 3-(2-acetoxybenzoyl)-2-chloropyridine scaffold allows for the elucidation of key structure-activity relationships.

Visualizing the Synthetic and SAR Logic

SAR_Logic cluster_synthesis Synthetic Pathway cluster_sar Structure-Activity Relationship 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Core_Intermediate (2-Chloropyridin-3-yl) (2-hydroxyphenyl)methanone 2-Chloronicotinic_Acid->Core_Intermediate Friedel-Crafts Grignard_Route Grignard Route Grignard_Route->Core_Intermediate Target_Molecule 3-(2-Acetoxybenzoyl) -2-chloropyridine Core_Intermediate->Target_Molecule Acetylation Analogs Structural Analogs Core_Intermediate->Analogs Functionalization Pyridine_Ring Pyridine Ring Modifications Analogs->Pyridine_Ring Benzoyl_Ring Benzoyl Ring Modifications Analogs->Benzoyl_Ring Acetoxy_Group Acetoxy Group Modifications Analogs->Acetoxy_Group Biological_Activity Biological Activity (Tubulin Inhibition) Pyridine_Ring->Biological_Activity Benzoyl_Ring->Biological_Activity Acetoxy_Group->Biological_Activity

Caption: Synthetic and SAR workflow for 3-(2-acetoxybenzoyl)-2-chloropyridine analogs.

Key SAR Insights:
  • The 2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring is crucial for both synthetic accessibility and biological activity. It serves as a key handle for cross-coupling reactions to introduce further diversity and can also participate in important interactions within the binding pocket of the target protein.

  • The Benzoyl Moiety: The substitution pattern on the benzoyl ring significantly influences potency. Electron-withdrawing or -donating groups can modulate the electronic properties of the molecule and its ability to form favorable interactions. For example, methoxy groups on the benzoyl ring have been shown to enhance antiproliferative activity in related pyridine derivatives.[1]

  • The Acetoxy Group: The acetoxy group can act as a prodrug moiety, being hydrolyzed in vivo to the more polar phenol. This can improve cell permeability. Modifications to the ester group can be used to fine-tune the pharmacokinetic properties of the analogs.

Conclusion and Future Directions

The 3-(2-acetoxybenzoyl)-2-chloropyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic routes outlined in this guide provide a clear and adaptable framework for the generation of diverse analog libraries. The biological evaluation protocols described offer a robust system for assessing the potential of these compounds as tubulin polymerization inhibitors. Future research in this area should focus on the synthesis and evaluation of a broad range of analogs to further refine the structure-activity relationships. The exploration of alternative heterocyclic replacements for the benzoyl ring and the investigation of different ester and ether functionalities are particularly promising avenues for discovering compounds with enhanced potency, selectivity, and drug-like properties.

References

  • Schultz, T., et al. (2010). Structure-activity relationships of selected pyridines. III. Log Kow analysis. Ecotoxicology and Environmental Safety, 73(3), 323-326.
  • Yunus, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e273898. [Link]

  • Wang, T., et al. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry, 21(21), 6543-6555.
  • Ayoob, A. I., et al. (2013). Synthesis and biological activity of 2-chloro-3-formyl-1,8-naphthyridine chalcone derivative.
  • Kratochvil, M., et al. (2010). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 53(8), 3296-3306.
  • 2-Chloropyridine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12644-12652.
  • Al-Ostath, A., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances, 13(28), 19045-19058.
  • Kim, D. Y., et al. (2006). Design and biological evaluation of novel tubulin inhibitors as antimitotic agents using a pharmacophore binding model with tubulin. Journal of Medicinal Chemistry, 49(18), 5436-5444.
  • A Comparative Guide to the Synthesis of 2,3- Disubstituted Pyridine Derivatives: Exploring Alternatives to 3-Bromo-2-chloropyridine. (2025). BenchChem.
  • Tsuritani, T., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(8), 1657-1659.
  • Singh, P., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach.
  • Glavač, D., et al. (2023).
  • Ali, M. A., et al. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 32(10), 4347-4352.
  • Xu, J., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2636.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • New Alco5 platform could advance cancer antibody therapies. (2026, January 21). Drug Target Review.
  • Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(8), 2697-2709.
  • Li, Y., et al. (2016). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm, 7(5), 941-950.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024).
  • Krayushkin, M. M., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2538.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
  • Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production. (2025).
  • El-Gaby, M. S. A., et al. (2023). Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. International Journal of Industrial Chemistry, 14(1), 47-56.
  • Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Organics, 4(1), 1-15.
  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP.
  • Phenol. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based D
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2007). Organic Letters, 9(21), 4167-4170.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

Sources

A Theoretical and Practical Guide to the Stability of 3-(2-Acetoxybenzoyl)-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive theoretical and practical framework for understanding and evaluating the stability of 3-(2-Acetoxybenzoyl)-2-chloropyridine. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and leverages established principles of computational and experimental chemistry to predict its stability profile. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of pharmaceuticals and related chemical entities.

Introduction: The Significance of Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. For a molecule like 3-(2-Acetoxybenzoyl)-2-chloropyridine, which incorporates several potentially labile functional groups, a thorough understanding of its degradation pathways is paramount. This guide will explore the principal degradation routes—hydrolysis, thermal decomposition, and photolysis—through a combination of theoretical analysis and practical experimental guidance.

The Quality by Design (QbD) paradigm in pharmaceutical development emphasizes a proactive approach to understanding and controlling factors that influence product quality.[1][2] Stability testing is a cornerstone of QbD, providing the data necessary to build robust formulations and establish appropriate storage conditions.[3] Forced degradation studies, a key component of this process, are designed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating nature of analytical methods.[4][5]

This guide will first delve into the theoretical underpinnings of the stability of 3-(2-Acetoxybenzoyl)-2-chloropyridine by dissecting its structure into three key components: the 2-chloropyridine ring, the benzoyl ketone linker, and the acetoxybenzoyl ester group. By examining the known stability characteristics of these moieties, we can construct a predictive model of the molecule's overall stability. Subsequently, we will provide detailed protocols for conducting experimental stability studies, including forced degradation and analysis, to validate these theoretical predictions.

Theoretical Stability Analysis

The stability of 3-(2-Acetoxybenzoyl)-2-chloropyridine is governed by the interplay of its constituent functional groups. A theoretical analysis of each component provides insights into the most probable degradation pathways.

Hydrolytic Stability: The Vulnerable Ester Linkage

The most susceptible functional group to hydrolysis in 3-(2-Acetoxybenzoyl)-2-chloropyridine is the ester linkage of the acetoxy group. The hydrolysis of aryl esters, such as phenyl acetate, has been studied extensively and can proceed via acid- or base-catalyzed mechanisms.[6][7][8]

Under basic conditions , the ester will likely undergo saponification, a well-understood reaction involving nucleophilic attack of a hydroxide ion on the carbonyl carbon. Under acidic conditions , the hydrolysis is catalyzed by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

The kinetics of phenyl acetate hydrolysis have been reported, with activation energies for the base-catalyzed reaction being in the range of 65.6 to 70.3 kJ/mol.[7] We can anticipate a similar activation energy for the hydrolysis of the acetoxy group in our target molecule.

Predicted Hydrolytic Degradation Pathway:

The primary hydrolytic degradation product is expected to be 3-(2-hydroxybenzoyl)-2-chloropyridine and acetic acid.

G 3-(2-Acetoxybenzoyl)-2-chloropyridine 3-(2-Acetoxybenzoyl)-2-chloropyridine 3-(2-Hydroxybenzoyl)-2-chloropyridine 3-(2-Hydroxybenzoyl)-2-chloropyridine 3-(2-Acetoxybenzoyl)-2-chloropyridine->3-(2-Hydroxybenzoyl)-2-chloropyridine H₂O (Acid or Base) Acetic Acid Acetic Acid 3-(2-Acetoxybenzoyl)-2-chloropyridine->Acetic Acid H₂O (Acid or Base)

Caption: Predicted hydrolytic degradation of 3-(2-Acetoxybenzoyl)-2-chloropyridine.

Thermal Stability: The Benzoyl Ketone and Chloropyridine Moieties

The thermal stability of the molecule will be influenced by the benzoyl ketone and the 2-chloropyridine moieties. Aromatic ketones are generally thermally stable. However, the presence of the chlorine atom on the pyridine ring introduces a potential site for thermal degradation.

Studies on the thermal decomposition of benzoyl peroxide indicate that the benzoyl radical is a key intermediate.[9][10] The activation energy for the thermal decomposition of benzoyl peroxide has been reported to be in the range of 83.323 kJ/mol.[11] While the ketone in our molecule is more stable than a peroxide, this provides an indication of the energy required to cleave bonds within the benzoyl system at elevated temperatures.

The C-Cl bond on the pyridine ring is another potential weak point. Theoretical studies on the thermal decomposition of pyridine derivatives suggest that ring opening and fragmentation can occur at high temperatures.

Predicted Thermal Degradation Pathways:

At elevated temperatures, two primary degradation pathways are plausible:

  • Homolytic cleavage of the C-C bond between the benzoyl carbonyl and the pyridine ring.

  • Homolytic cleavage of the C-Cl bond on the pyridine ring.

G cluster_0 High Temperature 3-(2-Acetoxybenzoyl)-2-chloropyridine 3-(2-Acetoxybenzoyl)-2-chloropyridine Benzoyl Radical Benzoyl Radical 3-(2-Acetoxybenzoyl)-2-chloropyridine->Benzoyl Radical C-C Cleavage 2-Chloropyridin-3-yl Radical 2-Chloropyridin-3-yl Radical 3-(2-Acetoxybenzoyl)-2-chloropyridine->2-Chloropyridin-3-yl Radical C-C Cleavage 3-(2-Acetoxybenzoyl)pyridin-2-yl Radical 3-(2-Acetoxybenzoyl)pyridin-2-yl Radical 3-(2-Acetoxybenzoyl)-2-chloropyridine->3-(2-Acetoxybenzoyl)pyridin-2-yl Radical C-Cl Cleavage Further Decomposition Products Further Decomposition Products Benzoyl Radical->Further Decomposition Products 2-Chloropyridin-3-yl Radical->Further Decomposition Products 3-(2-Acetoxybenzoyl)pyridin-2-yl Radical->Further Decomposition Products

Caption: Plausible thermal degradation pathways of 3-(2-Acetoxybenzoyl)-2-chloropyridine.

Photostability: The Role of the Chloropyridine and Benzoyl Chromophores

Both the 2-chloropyridine and the benzoyl moieties are chromophores that can absorb UV radiation, making the molecule susceptible to photodegradation. The photostability of a molecule is often quantified by its photodegradation quantum yield, which is the number of molecules that degrade per photon absorbed.[12]

Studies on the photodegradation of 2-chloropyridine in aqueous solutions have shown that it undergoes degradation upon UV irradiation.[13] The benzoyl group can also absorb UV light and undergo photochemical reactions, such as Norrish type I and type II reactions, although these are less likely in the solid state.

Predicted Photodegradation Pathways:

Upon exposure to UV light, the most likely photodegradation pathway involves the cleavage of the C-Cl bond, leading to the formation of a pyridyl radical. This radical can then react with solvent or other molecules to form various degradation products.

G 3-(2-Acetoxybenzoyl)-2-chloropyridine 3-(2-Acetoxybenzoyl)-2-chloropyridine 3-(2-Acetoxybenzoyl)pyridin-2-yl Radical 3-(2-Acetoxybenzoyl)pyridin-2-yl Radical 3-(2-Acetoxybenzoyl)-2-chloropyridine->3-(2-Acetoxybenzoyl)pyridin-2-yl Radical UV Light (hν) Photoproducts Photoproducts 3-(2-Acetoxybenzoyl)pyridin-2-yl Radical->Photoproducts Reaction with Solvent/Other Molecules

Caption: Predicted primary photodegradation pathway of 3-(2-Acetoxybenzoyl)-2-chloropyridine.

Computational Chemistry Approaches to Stability Prediction

Computational chemistry offers powerful tools for predicting the stability of molecules and elucidating their degradation mechanisms.

Density Functional Theory (DFT) for Bond Dissociation Energy (BDE) Calculation

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[14] It can be employed to calculate the bond dissociation energy (BDE) of various bonds within the 3-(2-Acetoxybenzoyl)-2-chloropyridine molecule. The BDE is the enthalpy change when a bond is broken homolytically.[15][16][17] A lower BDE indicates a weaker bond that is more susceptible to cleavage upon thermal or photochemical stress.

Protocol for BDE Calculation using DFT:

  • Geometry Optimization: Optimize the geometry of the intact molecule and the resulting radical fragments using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to obtain zero-point vibrational energies (ZPVE) and to confirm that the structures are true minima (no imaginary frequencies).

  • Energy Calculation: Calculate the electronic energies of the optimized structures.

  • BDE Calculation: The BDE is calculated using the following equation: BDE = (Eradical1 + Eradical2) - Emolecule where E is the sum of the electronic energy and the ZPVE for each species.

Predictive Software for Degradation Pathways

Several software tools are available that can predict the degradation pathways of pharmaceutical compounds based on their chemical structure and a set of predefined transformation rules.[18][19] These tools can provide a rapid initial assessment of potential degradation products.

Experimental Stability Testing Protocols

Experimental studies are essential to confirm the theoretical predictions and to fully characterize the stability of 3-(2-Acetoxybenzoyl)-2-chloropyridine. These studies should be conducted in accordance with ICH guidelines.[20][21][22]

Forced Degradation Studies

Forced degradation studies are carried out under conditions more severe than accelerated stability testing to generate degradation products.[4][5][23]

Step-by-Step Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of 3-(2-Acetoxybenzoyl)-2-chloropyridine in appropriate solvents (e.g., methanol, acetonitrile/water). A typical concentration is 1 mg/mL.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

  • Photodegradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20][21][24] A dark control should be run in parallel.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[25][26][27]

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Column Temperature: 30 °C.

Characterization of Degradation Products

Degradation products should be identified and characterized using techniques such as:

  • LC-MS/MS: To determine the molecular weight and fragmentation pattern of the degradation products.

  • NMR Spectroscopy: To elucidate the detailed chemical structure of isolated degradation products.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl, 60 °C24 hDataIdentify Product(s)
0.1 M NaOH, RT2 hDataIdentify Product(s)
3% H₂O₂, RT24 hDataIdentify Product(s)
80 °C (solid)48 hDataIdentify Product(s)
Photolysis (ICH Q1B)-DataIdentify Product(s)

Table 2: Predicted vs. Experimental Degradation Products

Predicted Degradation ProductTheoretical BasisExperimental Observation (Yes/No)
3-(2-Hydroxybenzoyl)-2-chloropyridineHydrolysisConfirm/Deny
Acetic AcidHydrolysisConfirm/Deny
Benzoyl RadicalThermolysisConfirm/Deny
2-Chloropyridin-3-yl RadicalThermolysisConfirm/Deny
3-(2-Acetoxybenzoyl)pyridin-2-yl RadicalPhotolysis/ThermolysisConfirm/Deny

Conclusion

The stability of 3-(2-Acetoxybenzoyl)-2-chloropyridine is a multifaceted property that requires a comprehensive theoretical and experimental approach for its full characterization. This guide has provided a framework for predicting the stability of this molecule based on the known behavior of its constituent functional groups and has outlined detailed protocols for experimental verification. By integrating computational predictions with robust experimental data, researchers and drug development professionals can gain a thorough understanding of the stability profile of 3-(2-Acetoxybenzoyl)-2-chloropyridine, enabling the development of safe, effective, and stable pharmaceutical products.

References

  • Bhardwaj, R. K., et al. "Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4." Journal of Pharmacology and Experimental Therapeutics 302.2 (2002): 645-650.
  • Chiron, S., et al. "Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • Dobiaš, B., and J. Novák. "Thermal decomposition of benzoyl peroxide in the presence of inhibitors.
  • Dong, M. W. "A stability-indicating HPLC method for the determination of pyridine and its related compounds." Journal of Pharmaceutical and Biomedical Analysis 33.5 (2003): 947-956.
  • Eaton, G. R., and S. S. Eaton. "Quantitative EPR: A practitioner's guide." Journal of Magnetic Resonance 136.1 (1999): 63-68.
  • Hohenberg, P., and W. Kohn. "Inhomogeneous electron gas." Physical Review 136.3B (1964): B864.
  • ICH. "Q8 (R2) Pharmaceutical Development." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2009).
  • Jencks, W. P., and J. Carriuolo. "Reactivity of nucleophilic reagents toward esters." Journal of the American Chemical Society 82.7 (1960): 1778-1786.
  • ICH. "Q1B Photostability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
  • ICH. "Q1A (R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • Lide, D. R., ed. CRC handbook of chemistry and physics. CRC press, 2004.
  • Lowry, T. H., and K. S. Richardson. Mechanism and theory in organic chemistry. Harpercollins College Division, 1987.
  • Mabey, W., and T. Mill. "Critical review of hydrolysis of organic compounds in water under environmental conditions.
  • Ngwa, G. "Forced degradation as an integral part of formulation development.
  • Nasr, M. M. "Application of quality by design (QbD) for the development of pharmaceutical products." Pharmaceutical Development and Technology 18.1 (2013): 1-3.
  • Pople, J. A., et al. "Gaussian 09, Revision A. 02." Wallingford, CT: Gaussian, Inc (2009).
  • Singh, S., and M. Bakshi. "Guidance on conduct of stress tests to determine inherent stability of drugs." Pharmaceutical Technology 24.1 (2000): 1-14.
  • Smith, M. B. March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons, 2013.
  • Swain, C. G., W. T. Stockmayer, and J. T. Clarke. "A quantitative correlation of the effect of structure on the thermal decomposition of benzoyl peroxides." Journal of the American Chemical Society 72.12 (1950): 5426-5434.
  • Teas, C. R., et al. "Forced degradation of pharmaceuticals." Pharmaceutical Technology 28.5 (2004): 54-66.
  • Turro, N. J., V. Ramamurthy, and J. C. Scaiano. Modern molecular photochemistry of organic molecules. University Science Books, 2010.
  • Vogel, A. I. Vogel's textbook of practical organic chemistry. Longman Group UK Limited, 1989.
  • Zeneth. Degradation Prediction Software. Lhasa Limited.
  • Zhang, Y., and W. T. Chan. "A theoretical study on the photodissociation of 2-chloropyridine." The Journal of Chemical Physics 118.10 (2003): 4597-4603.
  • Zhao, Y., and D. G. Truhlar. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals." Theoretical Chemistry Accounts 120.1-3 (2008): 215-241.
  • ICH. "Q1B Photostability Testing of New Active Substances and Medicinal Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]

  • Rad, N., & Sashuk, V. (2022). Effect of Na+ and K+ on the cucurbituril-mediated hydrolysis of a phenyl acetate. Chemical Communications, 58(31), 4909-4912. [Link]

  • Wu, S. H., et al. "Study on thermal properties and kinetics of benzoyl peroxide by ARC and C80 methods." Journal of Thermal Analysis and Calorimetry 105.1 (2011): 279-285. [Link]

  • Yu, L. X. "Pharmaceutical quality by design: product and process development, understanding, and control." Pharmaceutical research 25.4 (2008): 781-791. [Link]

  • Luo, Y. R. Handbook of bond dissociation energies in organic compounds. CRC press, 2002.
  • Muszalska, I., et al. "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3 (4-phenyl-1-piperazinyl)) propyl-2, 3-dihydro-6-methyl-1, 3-dioxo-1H-pyrrolo [3, 4-c] pyridine." Acta Poloniae Pharmaceutica 62.6 (2005): 435-441. [Link]

  • Arrowsmith, M., et al. "Activation energies for the decomposition of pharmaceuticals and their application to predicting hydrolytic stability in drug discovery." MedChemComm 7.12 (2016): 2297-2302. [Link]

  • Lakowicz, J. R. Principles of fluorescence spectroscopy. Springer, 2006.
  • Pharma Devils. "SOP for Forced Degradation Study." Pharma Devils. [Link]

  • IKEV. "ICH Q1B Guideline Photostability Testing of New Drug Substances and Products." IKEV. [Link]

  • TA Instruments. "Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis." TA Instruments. [Link]

  • Asra, R., et al. "Computational Predictive and Electrochemical Detection of Metabolites (CP-EDM) of Piperine." ChemRxiv. [Link]

  • FDA. "Example Quality Overall Summary." FDA. [Link]

  • Würth, C., et al. "Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600–1000 nm." Analytical and bioanalytical chemistry 405.18 (2013): 5887-5896. [Link]

  • Sampath, K. "QbD in Biologics Drug Product Development and Manufacturing." YouTube, uploaded by ISPE, 11 May 2021, [Link].

  • Bolognesi, M. L., et al. "New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors: design, synthesis, and in vitro and in cellulo evaluation." Journal of medicinal chemistry 55.21 (2012): 9295-9309. [Link]

  • MC² – Material and Chemical Characterisation Facility. "Kinetics of thermal decomposition: calculating the activation energy." MC². [Link]

  • Burns, L. A., and G. L. Baughman. "Hydrolysis pH rate profile of phenyl acetate at 25° C." ResearchGate. [Link]

  • TA Instruments. "Thermal Analysis." TA Instruments. [Link]

  • Atlas-Mts. "Photostability of Pharmaceuticals." Atlas-Mts. [Link]

  • Baskaran, S. "How to calculate Bond Dissociation Energy using Gaussian 09W/G16." YouTube, 7 May 2024, [Link].

  • SGS. "How to Approach a Forced Degradation Study." SGS. [Link]

  • Kalinguarachchi, H. "Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate." YouTube, 17 Feb. 2022, [Link].

  • Djoumbou-Feunang, Y., et al. "BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification." Journal of cheminformatics 11.1 (2019): 1-23. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 3-(2-Acetoxybenzoyl)-2-chloropyridine as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities with enhanced therapeutic profiles remain a paramount objective. Heterocyclic compounds, particularly those incorporating pyridine and benzophenone scaffolds, have consistently demonstrated a broad spectrum of biological activities, including noteworthy anti-inflammatory, analgesic, and anticancer properties. This guide delves into the synthetic utility and potential applications of a key, yet underexplored intermediate: 3-(2-Acetoxybenzoyl)-2-chloropyridine .

The unique structural architecture of this molecule, featuring a reactive 2-chloropyridine moiety coupled with an aspirin-like 2-acetoxybenzoyl group, positions it as a highly valuable building block for the synthesis of a new generation of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active agents. The strategic placement of the chloro-substituent allows for facile nucleophilic substitution, providing a gateway to a diverse array of functionalized derivatives.

These application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a comprehensive technical guide, not as a rigid template, but as an in-depth exploration of the synthesis and potential applications of this promising intermediate. The methodologies presented are grounded in established principles of organic synthesis, offering both a practical guide for the laboratory and a foundation for further innovation.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective and safe utilization. Below is a summary of the key data for the reactants and the target compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Melting Point (°C)Hazards
2-Chloropyridine C₅H₄ClN113.54Colorless liquid166-46Toxic, Corrosive, Environmental Hazard
2-Acetoxybenzoyl chloride C₉H₇ClO₃198.60White to off-white solid145 (15 mmHg)59-61Corrosive, Lachrymator
Aluminum chloride (anhydrous) AlCl₃133.34White to yellow powder180 (sublimes)192.6Corrosive, Reacts violently with water
3-(2-Acetoxybenzoyl)-2-chloropyridine C₁₄H₁₀ClNO₃275.69Predicted: White to pale yellow solid--Predicted: Harmful, Irritant

Note: Properties for 3-(2-Acetoxybenzoyl)-2-chloropyridine are predicted based on its structure and the properties of similar compounds.

Proposed Synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine

The most plausible and efficient method for the synthesis of 3-(2-acetoxybenzoyl)-2-chloropyridine is the Friedel-Crafts acylation of 2-chloropyridine with 2-acetoxybenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[1][2]

Reaction Principle

The reaction proceeds via the formation of a highly electrophilic acylium ion from 2-acetoxybenzoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride. This acylium ion then attacks the electron-rich 3-position of the 2-chloropyridine ring, leading to the formation of the desired ketone. The choice of the 3-position for acylation is directed by the electronic effects of the chloro and nitrogen substituents on the pyridine ring.

Detailed Step-by-Step Protocol

Materials:

  • 2-Chloropyridine (1.0 eq)

  • 2-Acetoxybenzoyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (calcium chloride)

  • Magnetic stirrer with a heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Addition of Lewis Acid: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Formation of Acylium Ion: Dissolve 2-acetoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 30 minutes at 0 °C to allow for the complete formation of the acylium ion complex.

  • Acylation Reaction: Add 2-chloropyridine (1.0 eq) dropwise to the reaction mixture via a syringe or the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 3-(2-acetoxybenzoyl)-2-chloropyridine.

Rationale Behind Experimental Choices
  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents must be used.

  • Stoichiometry: A slight excess of the acylating agent and the Lewis acid is used to ensure complete conversion of the starting 2-chloropyridine.

  • Temperature Control: The initial formation of the acylium ion and the subsequent acylation are exothermic. Cooling the reaction mixture to 0 °C helps to control the reaction rate and minimize the formation of by-products.

  • Quenching with Acidified Ice: This step serves two purposes: it hydrolyzes the aluminum chloride complexes and protonates any unreacted pyridine derivatives, making them soluble in the aqueous layer and facilitating their removal during the work-up.

  • Washing with Sodium Bicarbonate: This step neutralizes any remaining acidic components in the organic layer.

Application in the Synthesis of Novel Anti-Inflammatory Agents

The structure of 3-(2-acetoxybenzoyl)-2-chloropyridine makes it an ideal precursor for the synthesis of novel NSAIDs. The 2-acetoxybenzoyl moiety is a well-known pharmacophore responsible for the anti-inflammatory and analgesic properties of aspirin. The 2-chloro substituent on the pyridine ring provides a handle for further molecular modifications through nucleophilic aromatic substitution reactions.

Proposed Synthetic Pathway to a Novel NSAID Analog

The following workflow illustrates a plausible synthetic route to a novel NSAID analog starting from 3-(2-acetoxybenzoyl)-2-chloropyridine. This pathway involves the hydrolysis of the acetate ester to unmask the phenolic hydroxyl group, which is a common feature in many NSAIDs, followed by a nucleophilic substitution at the C2 position of the pyridine ring.

G A 3-(2-Acetoxybenzoyl)-2-chloropyridine B Hydrolysis (e.g., mild acid or base) A->B Step 1 C 3-(2-Hydroxybenzoyl)-2-chloropyridine B->C D Nucleophilic Aromatic Substitution (e.g., with an amine, R-NH2) C->D Step 2 E Novel NSAID Analog (Pyridyl Benzophenone Derivative) D->E

Caption: Proposed synthetic workflow for a novel NSAID analog.

Mechanistic Insight: Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functionalities.

G start 3-(2-Hydroxybenzoyl)-2-chloropyridine intermediate Meisenheimer-like Intermediate start->intermediate Nucleophilic Attack product 2-Amino-3-(2-hydroxybenzoyl)pyridine intermediate->product Loss of Leaving Group leaving_group Cl- (Leaving Group) intermediate->leaving_group nucleophile R-NH2 (Nucleophile) nucleophile->intermediate

Caption: Mechanism of nucleophilic aromatic substitution.

Characterization and Data Analysis

The successful synthesis and purification of 3-(2-acetoxybenzoyl)-2-chloropyridine should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons of the pyridine and benzoyl rings in the range of 7.0-8.5 ppm. A singlet for the acetyl methyl protons around 2.2-2.4 ppm.
¹³C NMR Resonances for the carbonyl carbons of the ester and ketone. Signals for the aromatic carbons. A signal for the acetyl methyl carbon.
Infrared (IR) Spectroscopy Characteristic C=O stretching frequencies for the ester and ketone functionalities (typically in the range of 1680-1770 cm⁻¹). C-Cl stretching vibration.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (m/z = 275.69), along with characteristic fragmentation patterns.

Conclusion and Future Perspectives

3-(2-Acetoxybenzoyl)-2-chloropyridine is a promising and versatile intermediate for the synthesis of novel organic compounds, particularly those with potential therapeutic applications. The proposed Friedel-Crafts acylation provides a reliable and scalable method for its preparation. The strategic positioning of the chloro and acetoxybenzoyl groups offers multiple avenues for further chemical transformations, enabling the creation of a diverse library of compounds for biological screening.

Future research should focus on the optimization of the synthesis of this intermediate and its utilization in the development of new NSAIDs with improved efficacy and reduced side effects. The exploration of its reactivity with various nucleophiles will undoubtedly open up new possibilities in the design and synthesis of innovative drug candidates.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 2021. [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

  • 2-Chloropyridine. Wikipedia. [Link]

  • CN105418493A - 2-chloropyridine synthetic method.
  • 2-Chloropyridine - National Toxicology Program (NTP). ntp.niehs.nih.gov. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
  • Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses. [Link]

Sources

Application Notes & Protocols: 3-(2-Acetoxybenzoyl)-2-chloropyridine as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-chloropyridine scaffold is a cornerstone in medicinal chemistry and drug development, prized for its versatile reactivity and presence in numerous bioactive molecules.[1] This guide focuses on 3-(2-acetoxybenzoyl)-2-chloropyridine, a functionalized precursor designed for the efficient synthesis of diverse compound libraries. The strategic placement of a reactive chlorine atom at the C2 position, activated by the electron-withdrawing nature of the pyridine nitrogen, facilitates a range of nucleophilic aromatic substitution (SNAr) reactions.[2][3] Concurrently, the 3-(2-acetoxybenzoyl) group provides a valuable synthetic handle for subsequent modifications, including intramolecular cyclization, enabling the construction of complex, fused heterocyclic systems. This document provides a detailed exploration of the precursor's reactivity, step-by-step protocols for key transformations, and the mechanistic principles that govern these reactions, aimed at researchers and scientists in drug discovery and organic synthesis.

Introduction: The Strategic Value of Functionalized 2-Chloropyridines

Substituted pyridines are prevalent structural motifs in pharmaceuticals and agrochemicals.[4][5] The 2-chloropyridine unit, in particular, serves as a key intermediate due to the lability of the C2-chloro group towards nucleophilic displacement.[6][7] The reactivity is significantly influenced by the electronic nature of other substituents on the pyridine ring; electron-withdrawing groups tend to enhance the rate of substitution.[2][8]

The subject of this guide, 3-(2-acetoxybenzoyl)-2-chloropyridine, combines this reactive core with a latent functional group. The acetoxybenzoyl moiety not only influences the electronic properties of the pyridine ring but also offers a site for de-protection to reveal a phenol, which can act as an internal nucleophile. This dual functionality makes it an ideal starting material for generating novel scaffolds through both intermolecular and intramolecular pathways.

Synthesis of the Precursor Scaffold

Proposed Synthetic Workflow:

The synthesis would logically proceed in two main stages: the formation of the benzoylpyridine core, followed by the introduction of the acetoxy group.

G cluster_0 Stage 1: Ketone Formation cluster_1 Stage 2: Functionalization A 2-Chloronicotinic Acid B Activated Acid Derivative (e.g., Acid Chloride or Lithium Salt) A->B Activation D 3-Benzoyl-2-chloropyridine B->D C-C Coupling C Organometallic Reagent (e.g., Phenylmagnesium Bromide) C->D C-C Coupling F 3-(2-Hydroxybenzoyl)-2-chloropyridine E Salicylic Acid Derivative G Acetic Anhydride H 3-(2-Acetoxybenzoyl)-2-chloropyridine (Final Precursor) I 2-Chloropyridine J 2-Chloro-3-lithiopyridine I->J Directed ortho-Metalation J->H Acylation K 2-Acetoxybenzoyl Chloride K->H Acylation

Caption: Plausible synthetic routes to the target precursor.

A more direct and modern approach would involve the directed ortho-metalation of 2-chloropyridine at the 3-position, followed by quenching with 2-acetoxybenzoyl chloride. This avoids potential complications with the free hydroxyl group in alternative routes.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of the 2-chloropyridine scaffold lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The electronegative nitrogen atom in the pyridine ring acts as an electron sink, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack. This effect is most pronounced for nucleophilic attack at the C2 and C4 positions.[10]

Mechanism of SNAr at the C2 Position:
  • Addition: A nucleophile (Nu-) attacks the C2 carbon, which bears the chlorine atom, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate.

  • Elimination: The intermediate collapses, ejecting the chloride leaving group and restoring the aromaticity of the ring, resulting in the substituted product.

Caption: Generalized mechanism for SNAr on the 2-chloropyridine scaffold.

Application & Protocols: Synthesis of Novel Compound Classes

The precursor can be reacted with a wide variety of nucleophiles to generate diverse libraries of 2-substituted pyridines.

Synthesis of 2-Aminopyridine Derivatives

2-Aminopyridines are privileged structures in medicinal chemistry, found in drugs targeting a wide range of diseases.[11][12] The reaction of 3-(2-acetoxybenzoyl)-2-chloropyridine with primary or secondary amines provides a direct route to this important class of compounds.

Protocol: General Procedure for SNAr with Amines

  • Reagent Preparation: To a sealable reaction vessel, add 3-(2-acetoxybenzoyl)-2-chloropyridine (1.0 eq.).

  • Solvent and Base: Add a suitable high-boiling polar aprotic solvent such as DMF, DMSO, or NMP (0.1-0.5 M concentration). Add a non-nucleophilic base, such as K2CO3 or Cs2CO3 (2.0-3.0 eq.).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2-1.5 eq.).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water (3x) to remove the solvent and inorganic salts.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.[13]

    • Purify the crude product by silica gel flash column chromatography to yield the desired 2-aminopyridine derivative.

Synthesis of 2-Alkoxy/Aryloxypyridine Derivatives

Reaction with alcohols or phenols (typically as their corresponding alkoxides or phenoxides) yields 2-ether-linked pyridines.

Protocol: General Procedure for SNAr with Alcohols/Phenols

  • Alkoxide/Phenoxide Generation: In a separate flask under an inert atmosphere (N2 or Ar), dissolve the desired alcohol or phenol (1.5 eq.) in anhydrous THF or DMF. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Coupling Reaction: To the solution of the pre-formed nucleophile, add a solution of 3-(2-acetoxybenzoyl)-2-chloropyridine (1.0 eq.) in the same anhydrous solvent.

  • Reaction Conditions: Heat the mixture to 60-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the residue by flash chromatography.

Advanced Application: Intramolecular Cyclization to Fused Systems

A key advantage of the 3-(2-acetoxybenzoyl) substituent is its potential for intramolecular reactions. By first de-protecting the acetate group, a free phenol is revealed, which is perfectly positioned to act as an intramolecular nucleophile, displacing the adjacent C2-chloro group to form valuable benzofuro[2,3-b]pyridine scaffolds.

Workflow: Synthesis of Benzofuro[2,3-b]pyridines

G A 3-(2-Acetoxybenzoyl)- 2-chloropyridine B 3-(2-Hydroxybenzoyl)- 2-chloropyridine A->B Step 1: Deacetylation (e.g., K2CO3, MeOH) C Benzofuro[2,3-b]pyridine Derivative B->C Step 2: Intramolecular S_NAr (e.g., Cs2CO3, DMF, Heat)

Caption: Two-step workflow for intramolecular cyclization.

Protocol: Two-Step Synthesis of a Benzofuro[2,3-b]pyridine Derivative

  • Step 1: Deacetylation

    • Dissolve 3-(2-acetoxybenzoyl)-2-chloropyridine (1.0 eq.) in methanol.

    • Add anhydrous potassium carbonate (K2CO3, 3.0 eq.) and stir the suspension at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in ethyl acetate and wash with water. Dry the organic phase over Na2SO4, filter, and evaporate to yield the crude 3-(2-hydroxybenzoyl)-2-chloropyridine, which can often be used in the next step without further purification.

  • Step 2: Intramolecular Cyclization

    • Dissolve the crude 3-(2-hydroxybenzoyl)-2-chloropyridine from the previous step in anhydrous DMF.

    • Add cesium carbonate (Cs2CO3, 2.0-3.0 eq.).

    • Heat the reaction mixture to 100-140 °C under an inert atmosphere. The formation of rigid, fused systems via intramolecular SNAr often requires higher temperatures than intermolecular counterparts.[14]

    • Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up as described in Protocol 4.1.

    • Purify the final product by flash chromatography or recrystallization.

Data Summary

The following table summarizes typical conditions for the transformations discussed. Yields are estimates based on analogous reactions in the literature and will vary depending on the specific nucleophile and substrate used.

Reaction TypeNucleophileBaseSolventTemperature (°C)Typical Yield (%)
Amination R¹R²NHK₂CO₃, Cs₂CO₃DMF, NMP80 - 12060 - 95
O-Arylation ArOHNaH, K₂CO₃THF, DMF60 - 10050 - 85
Intramolecular Cyclization Internal ArOHCs₂CO₃DMF100 - 14045 - 80

Safety and Handling

  • 2-Chloropyridine derivatives are potentially toxic and should be handled in a well-ventilated fume hood.[15] They can be irritating to the skin, eyes, and respiratory tract.

  • Strong bases like sodium hydride (NaH) are flammable solids and react violently with water. Handle under an inert atmosphere.

  • Polar aprotic solvents like DMF and NMP have high boiling points and are reproductive toxins. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

References

  • Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters - ACS Publications. Available at: [Link]

  • Synthetic method of 3-acetyl-2-chloropyridine - CN115611802B. Google Patents.
  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available at: [Link]

  • 2-Chloropyridine - National Toxicology Program (NTP). National Institutes of Health. Available at: [Link]

  • 2-Chloropyridine - Wikipedia. Wikipedia. Available at: [Link]

  • Process for the preparation of 2-chloropyridine - US3153044A. Google Patents.
  • 2-Chloropyridine | C5H4ClN - PubChem. National Institutes of Health. Available at: [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. [a]. ResearchGate. Available at: [Link]

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate. Available at: [Link]

  • Amination of 2-halopyridines. [a]. ResearchGate. Available at: [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Available at: [Link]

  • A preparation of 2-chloropyridine. ResearchGate. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC - NIH. Available at: [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC - NIH. Available at: [Link]

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. NIH. Available at: [Link]

  • THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. PubMed Central. Available at: [Link]

  • Intramolecular cycloaddition reactions of mono- and di-hydroxypyrimidines. Sci-Hub. Available at: [Link]

  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. ResearchGate. Available at: [Link]

  • Pyridine Nucleophilic Reactions | Favourable Positions. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the synthesis routes from 3-amino-2-chloropyridine is available.[1]

Welcome to the technical support center for the synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles, provide actionable solutions to specific problems, and offer detailed protocols based on established methodologies.

The synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine is a nuanced process, typically approached via a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of 2-chloropyridine with 2-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst. While theoretically straightforward, the electronic properties of the pyridine ring—specifically the deactivating effect of the nitrogen atom—present unique challenges that require careful optimization and control.

Reaction Overview: The Friedel-Crafts Acylation Pathway

The primary route to synthesizing 3-(2-Acetoxybenzoyl)-2-chloropyridine is the acylation of 2-chloropyridine. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich pyridine ring. The choice of Lewis acid, solvent, and temperature is critical for achieving high yield and regioselectivity.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Purification A 2-Acetoxybenzoic Acid C 2-Acetoxybenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F 3-(2-Acetoxybenzoyl)- 2-chloropyridine (Crude Product) C->F D 2-Chloropyridine D->F E Lewis Acid (e.g., AlCl₃) E->F Inert Solvent (e.g., DCM) Low Temperature G Column Chromatography / Recrystallization F->G H Pure Product G->H

Caption: General workflow for the synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and solutions?

A1: Low or no yield is a common issue in this synthesis, often stemming from several factors related to the reagents and reaction conditions.

  • Cause 1: Inactive Lewis Acid Catalyst.

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Moisture from the atmosphere or residual water in your solvent/glassware will hydrolyze the catalyst, rendering it inactive.

    • Solution:

      • Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed portion.

      • Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous grade solvents.

  • Cause 2: Deactivation of the Pyridine Ring.

    • Explanation: The lone pair of electrons on the pyridine nitrogen can form a strong complex with the Lewis acid catalyst. This complex formation withdraws electron density from the pyridine ring, deactivating it towards further electrophilic attack by the acylium ion.[2]

    • Solution:

      • Stoichiometry of Catalyst: Use a stoichiometric excess of the Lewis acid (at least 2.0 equivalents). The first equivalent will coordinate with the pyridine nitrogen, and the subsequent amount will catalyze the reaction.

      • Alternative Catalysts: Consider using other Lewis acids that may have a different coordination affinity, such as ferric chloride (FeCl₃) or tin (IV) chloride (SnCl₄).[3]

      • Reaction Temperature: A moderate increase in temperature may provide the necessary activation energy, but proceed with caution as this can lead to side reactions.

  • Cause 3: Purity of Starting Materials.

    • Explanation: Impurities in either 2-chloropyridine or 2-acetoxybenzoyl chloride can interfere with the reaction. For instance, any residual acid from the acyl chloride preparation can complicate the catalytic cycle.

    • Solution:

      • Distill 2-chloropyridine before use.

      • Ensure the 2-acetoxybenzoyl chloride is freshly prepared and free of excess thionyl chloride or HCl. It can be purified by distillation under reduced pressure.

Q2: I am observing the formation of multiple side products, particularly isomers. How can I improve the regioselectivity for the desired 3-substituted product?

A2: Achieving high regioselectivity is a primary challenge. The chloro-substituent at the 2-position directs incoming electrophiles to the 3 and 5 positions.

  • Cause: Competing Electronic and Steric Effects.

    • Explanation: While the chloro group is ortho, para-directing, the overall electronic landscape of the deactivated pyridine ring makes substitution complex. The formation of the 5-substituted isomer is a common competing pathway.

    • Solution:

      • Temperature Control: Lowering the reaction temperature is one of the most effective strategies to enhance regioselectivity.[3] Conducting the reaction at temperatures between -20°C and 0°C can significantly favor the formation of the sterically less hindered 3-isomer over the 5-isomer.

      • Solvent Choice: The polarity of the solvent can influence the transition state and, therefore, the isomer ratio. Experiment with less polar solvents like carbon disulfide (CS₂) or dichloroethane (DCE) in place of more polar ones like nitrobenzene.

      • Alternative Synthetic Routes: For highly selective synthesis, consider a directed metallation approach.[4] This involves using a strong base like lithium diisopropylamide (LDA) to deprotonate the 3-position of 2-chloropyridine, followed by quenching with 2-acetoxybenzoyl chloride. This method offers excellent regiocontrol but requires strict anhydrous and anaerobic conditions.

Q3: My final product appears to be the de-acetylated compound, (2-chloropyridin-3-yl)(2-hydroxyphenyl)methanone. Why is this happening and how can I prevent it?

A3: The acetoxy group is a protecting group for the phenol and can be labile under certain conditions.

  • Cause: Hydrolysis of the Acetoxy Group.

    • Explanation: The ester linkage of the acetoxy group is susceptible to hydrolysis, especially during the aqueous workup phase. The presence of excess Lewis acid can create a highly acidic aqueous environment upon quenching, which catalyzes this deprotection.

    • Solution:

      • Careful Workup: Quench the reaction by slowly pouring the reaction mixture onto crushed ice.

      • Neutralization: Immediately after quenching, neutralize the aqueous solution with a saturated solution of sodium bicarbonate or a dilute base like sodium hydroxide, while keeping the temperature low (0-5°C).

      • Minimize Contact Time: Extract the product into an organic solvent (e.g., ethyl acetate, DCM) as soon as the mixture is neutralized. Do not let the product sit in the aqueous phase for an extended period.

Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry of reagents for this reaction?

A: A good starting point is a slight excess of the acylating agent and a larger excess of the Lewis acid.

ReagentMolar EquivalentsRationale
2-Chloropyridine1.0Limiting Reagent
2-Acetoxybenzoyl Chloride1.1 - 1.2Ensures complete consumption of the starting pyridine.
Lewis Acid (AlCl₃)2.2 - 2.5Overcomes catalyst deactivation by the pyridine nitrogen and drives the reaction.

Q: Can I use 2-acetoxybenzoic acid directly instead of the acyl chloride?

A: No, a standard Friedel-Crafts acylation requires a more electrophilic acylating agent than a carboxylic acid.[2] The carboxylic acid must first be activated, most commonly by converting it to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Q: How do I monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The product will be more polar than the 2-chloropyridine starting material. You can also use Gas Chromatography-Mass Spectrometry (GC-MS) to check for product formation and the presence of isomers.

Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a detailed methodology for the synthesis.

Step 1: Preparation of 2-Acetoxybenzoyl Chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetoxybenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (2.0 eq) at room temperature.

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-acetoxybenzoyl chloride, which can be used directly or purified further by vacuum distillation.

Step 2: Synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine

Acylation_Mechanism cluster_0 Acylium Ion Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration AcylCl R-CO-Cl Complex R-CO-Cl⁺-Al⁻Cl₃ AcylCl->Complex AlCl3 AlCl₃ AlCl3->Complex Acylium [R-C≡O]⁺ (Acylium Ion) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Pyridine 2-Chloropyridine Regen_AlCl3 AlCl₃ AlCl4->Regen_AlCl3 HCl HCl AlCl4->HCl Sigma Sigma Complex (Wheland Intermediate) Pyridine->Sigma + [R-C≡O]⁺ Product_H Protonated Product Sigma->Product_H - H⁺ H_ion H⁺ H_ion->HCl

Caption: Mechanism of Friedel-Crafts acylation on the 2-chloropyridine ring.

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar) with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Add anhydrous aluminum chloride (AlCl₃, 2.2 eq) to anhydrous dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Add 2-chloropyridine (1.0 eq) dropwise to the suspension. Stir for 15-20 minutes. A colored complex will form.

  • Add a solution of 2-acetoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.

References

  • CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google P
  • US3153044A - Process for the preparation of 2-chloropyridine - Google P
  • 2-Chloropyridine - National Toxicology Program (NTP). [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines . [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. [Link]

  • CN105418493A - 2-chloropyridine synthetic method - Google P
  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • CN101830844A - Preparation method of 2-chloropyridine - Google P
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. [Link]

  • Friedel-Crafts Reactions - Chemistry LibreTexts. [Link]

  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC - NIH. [Link]

  • Friedel-Crafts acylation (video) - Khan Academy. [Link]

  • WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google P
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P

Sources

Technical Support Center: 3-(2-Acetoxybenzoyl)-2-chloropyridine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 3-(2-Acetoxybenzoyl)-2-chloropyridine. This guide is designed for professionals in research and drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, purification, and handling of this key chemical intermediate. Our approach is grounded in fundamental chemical principles to provide not just solutions, but a deeper understanding of the experimental intricacies.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems you may encounter during the synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine, which is typically achieved via a Friedel-Crafts acylation or a related cross-coupling reaction.

Question 1: My reaction shows low or no conversion of 2-chloropyridine. What are the likely causes and how can I fix it?

Answer:

Low conversion is the most common issue in this synthesis, primarily due to the electronic properties of the 2-chloropyridine ring.

Causality Analysis: The pyridine ring is inherently electron-deficient compared to benzene. The nitrogen atom's electronegativity deactivates the ring towards electrophilic aromatic substitution (EAS), such as Friedel-Crafts acylation.[1][2] The chlorine atom at the 2-position further deactivates the ring. This makes forcing an acyl group onto the 3-position challenging under standard Friedel-Crafts conditions.

Troubleshooting Steps:

  • Re-evaluate Your Lewis Acid Catalyst:

    • Problem: Standard catalysts like AlCl₃ may be too harsh or may complex strongly with the pyridine nitrogen, further deactivating the ring.

    • Solution: Consider using alternative, milder Lewis acids or a super-stoichiometric amount of the catalyst. A stronger catalyst system like trifluoromethanesulfonic acid (TfOH) or Eaton's reagent (P₂O₅ in MeSO₃H) can be more effective for deactivated substrates.

  • Check Reagent Quality and Stoichiometry:

    • Problem: Moisture can quench the Lewis acid catalyst. The acylating agent (e.g., 2-acetoxybenzoyl chloride) may have degraded.

    • Solution: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[3] Use freshly distilled 2-chloropyridine and a newly opened or freshly prepared acylating agent.[3] It is critical to use anhydrous solvents.

  • Optimize Reaction Temperature:

    • Problem: The reaction may require significant thermal energy to overcome the activation barrier, but excessive heat can cause decomposition.

    • Solution: Start at a moderate temperature (e.g., 50-60 °C) and slowly increase it, monitoring the reaction by Thin Layer Chromatography (TLC) or a rapid analytical method like GC-MS. A patent for a related synthesis of 3-acetyl-2-chloropyridine highlights the importance of precise temperature control.[4]

  • Consider an Alternative Synthetic Route:

    • Problem: Direct acylation may not be feasible.

    • Solution: A more robust method involves a directed ortho-metalation of 2-chloropyridine followed by acylation.[5] This involves deprotonating the 3-position with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of the acylating agent. This route is often more chemoselective and higher-yielding for substituted pyridines.

Logical Troubleshooting Flow for Low Yield

Below is a diagram illustrating the decision-making process when troubleshooting a low-yield reaction.

low_yield_troubleshooting start Low or No Product Yield reagent_quality Check Reagent & Solvent Purity start->reagent_quality Is moisture present? Are reagents old? reaction_conditions Review Reaction Conditions start->reaction_conditions Is temperature optimal? Is catalyst appropriate? substrate_reactivity Assess Substrate Reactivity start->substrate_reactivity Is Friedel-Crafts failing? purify_reagents Solution: - Use anhydrous solvents - Distill 2-chloropyridine - Use fresh acylating agent reagent_quality->purify_reagents optimize_conditions Solution: - Increase temperature incrementally - Screen different Lewis acids - Adjust stoichiometry reaction_conditions->optimize_conditions change_route Solution: - Switch to Directed Ortho-Metalation - Consider a cross-coupling strategy substrate_reactivity->change_route

Caption: Troubleshooting flowchart for low product yield.

Question 2: I've formed the product, but I'm struggling with purification. The work-up is messy and column chromatography gives poor separation.

Answer:

Purification challenges often arise from the basicity of the pyridine nitrogen and the formation of tenacious byproducts.

Causality Analysis: The pyridine nitrogen can be protonated during acidic work-up or complex with metal salts, leading to emulsions or product loss in the aqueous layer. Byproducts from self-condensation of the acylating agent or thermal decomposition can have similar polarities to the desired product, complicating chromatographic separation.

Troubleshooting Steps:

  • Optimize the Quenching and Work-up Protocol:

    • Problem: Quenching the reaction with water or acid can be highly exothermic and lead to hydrolysis of the acetoxy group.

    • Solution: Cool the reaction mixture in an ice bath before slowly quenching with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a salt like ammonium chloride (NH₄Cl). This helps to neutralize the catalyst and acid without causing significant hydrolysis.

  • Improve Extraction Efficiency:

    • Problem: The product may have partial water solubility, especially if the reaction mixture is acidic.

    • Solution: Ensure the aqueous layer is neutralized or slightly basic (pH 8-9) before extraction to keep the product in its neutral, more organic-soluble form. Use a brine wash (saturated NaCl solution) for the final aqueous wash to break emulsions and reduce the water content in the organic layer.

  • Refine the Chromatography Method:

    • Problem: Silica gel is acidic and can cause product degradation or streaking on the column. Byproducts are co-eluting.

    • Solution:

      • Deactivate Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (~1%) to neutralize acidic sites.

      • Solvent System: Use a gradient elution. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. This will help separate less polar impurities first, followed by your product.

      • Alternative: Consider using a different stationary phase like neutral alumina.

  • Consider Distillation or Crystallization:

    • Problem: If chromatography is ineffective, an alternative purification method is needed.

    • Solution: If the product is thermally stable, vacuum distillation can be an effective purification method for liquid products.[6] For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield highly pure material.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling the reagents in this synthesis?

A1: The primary reagents, 2-chloropyridine and Lewis acids, pose significant hazards.

  • 2-Chloropyridine: It is toxic if swallowed, fatal in contact with skin, and causes serious eye damage.[7] It should always be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved is recommended), a lab coat, and chemical safety goggles.[8]

  • Lewis Acids (e.g., AlCl₃): These are water-reactive and corrosive. They should be handled in a dry environment (e.g., glovebox or under an inert atmosphere) to prevent violent reactions with moisture.

  • Solvents: Anhydrous solvents like dichloromethane (DCM) or dichloroethane (DCE) are often used and should be handled with care due to their volatility and potential toxicity.[3]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most common method.

  • TLC Setup: Use silica gel plates. A good mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).

  • Visualization: The product, containing multiple aromatic rings and a carbonyl group, should be UV-active. You can also use a potassium permanganate (KMnO₄) stain for visualization.

  • Interpretation: Spot your starting material (2-chloropyridine) and the reaction mixture on the same plate. As the reaction progresses, you should see the spot corresponding to the starting material diminish and a new, typically more polar (lower Rf), spot corresponding to the product appear. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots of the reaction mixture.[9]

Q3: My final product seems to degrade over time. What are the storage recommendations?

A3: The primary point of instability is the acetoxy group, which is susceptible to hydrolysis.

  • Hydrolysis: The ester can hydrolyze back to a hydroxyl group, especially in the presence of moisture or acid/base traces.

  • Storage Conditions: Store the purified product under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and at a low temperature (0-8 °C is recommended for related compounds).[10] Storing it in a desiccator can also help prevent moisture uptake.

Q4: What spectroscopic signatures should I look for to confirm the identity and purity of 3-(2-Acetoxybenzoyl)-2-chloropyridine?

A4: A combination of NMR spectroscopy and Mass Spectrometry is essential.

  • ¹H NMR: Expect to see characteristic signals for the pyridine ring protons (typically in the 7.5-8.5 ppm region), the benzoyl ring protons (7.0-8.0 ppm), and a sharp singlet for the acetyl methyl group (CH₃) around 2.0-2.3 ppm.

  • ¹³C NMR: Look for signals corresponding to the carbonyl carbons of the ester and ketone groups (typically in the 165-195 ppm range) and the distinct carbons of the two aromatic rings.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (C₁₄H₁₀ClNO₃ = 275.69 g/mol ). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be visible.

  • Purity Analysis: Purity can be reliably assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) if the compound is sufficiently volatile and stable.[10]

General Experimental Workflow

This diagram outlines a typical workflow for the synthesis and purification of 3-(2-Acetoxybenzoyl)-2-chloropyridine.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage prep_reagents 1. Prepare Anhydrous Reagents & Solvents prep_glassware 2. Flame-Dry Glassware Under Inert Atmosphere prep_reagents->prep_glassware reaction_setup 3. Combine 2-Chloropyridine & Lewis Acid at 0°C prep_glassware->reaction_setup add_acyl 4. Add Acylating Agent Dropwise reaction_setup->add_acyl heat_monitor 5. Heat to Target Temp & Monitor by TLC/GC add_acyl->heat_monitor quench 6. Cool & Quench Reaction Mixture heat_monitor->quench extract 7. Extract with Organic Solvent & Wash quench->extract purify 8. Purify by Column Chromatography or Distillation extract->purify characterize 9. Characterize by NMR & MS purify->characterize store 10. Store Under Inert Atmosphere at Low Temp characterize->store

Caption: A standard workflow for synthesis and purification.

References

  • National Toxicology Program (NTP). (n.d.). 2-Chloropyridine. Retrieved from ntp.niehs.nih.gov. [Link]

  • CN115611802B. (2023). Synthetic method of 3-acetyl-2-chloropyridine.
  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from en.wikipedia.org. [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from chempanda.com. [Link]

  • US5283338A. (1994). Process for the preparation of 2-chloropyridines.
  • Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (n.d.). Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses. [Link]

  • Jubilant Ingrevia. (2022). 2-Chloropyridine Safety Data Sheet. Retrieved from jubilantjivan.com. [Link]

  • US3153044A. (1964). Process for the preparation of 2-chloropyridine.
  • Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from lobachemie.com. [Link]

  • Lokhande, M. V., et al. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. ResearchGate. [Link]

  • Bracher, F., & Litz, T. (1995). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from chemistrysteps.com. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from chem.ucalgary.ca. [Link]

Sources

Technical Support Center: Degradation Pathways of 3-(2-Acetoxybenzoyl)-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Acetoxybenzoyl)-2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies involving the degradation of this compound. Our aim is to equip you with the necessary knowledge to anticipate degradation pathways, identify products, and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-(2-Acetoxybenzoyl)-2-chloropyridine under typical stress conditions?

A1: Based on the chemical structure of 3-(2-Acetoxybenzoyl)-2-chloropyridine, two primary degradation pathways are anticipated under hydrolytic conditions:

  • Hydrolysis of the Acetoxy Ester: The ester linkage is susceptible to hydrolysis, which would cleave the acetyl group, yielding 3-(2-Hydroxybenzoyl)-2-chloropyridine and acetic acid. This reaction can be catalyzed by both acid and base.

  • Hydrolysis of the 2-chloro Group: The chlorine atom on the pyridine ring can be displaced by a hydroxyl group via nucleophilic aromatic substitution, particularly under basic conditions, to form 3-(2-Acetoxybenzoyl)-2-hydroxypyridine.

Under photolytic conditions, degradation of the 2-chloropyridine moiety is a significant concern. Studies on 2-chloropyridine have shown that it readily degrades under UV irradiation, potentially forming various by-products.[1][2][3] It is also important to consider that some of these photolytic degradation products may exhibit genotoxicity.[1][2][4]

Q2: What are the likely degradation products I should be looking for in my analytical runs?

A2: The primary degradation products to monitor are:

  • DP1: 3-(2-Hydroxybenzoyl)-2-chloropyridine: Formed via hydrolysis of the acetoxy ester.

  • DP2: 3-(2-Acetoxybenzoyl)-2-hydroxypyridine: Formed via hydrolysis of the chloro group.

  • DP3: 3-(2-Hydroxybenzoyl)-2-hydroxypyridine: Formed by the hydrolysis of both the ester and the chloro group.

It is also plausible that under more strenuous conditions, such as high heat or strong UV exposure, further degradation of the benzoyl or pyridine rings could occur.[5][6][7]

Q3: What analytical techniques are best suited for monitoring the degradation of 3-(2-Acetoxybenzoyl)-2-chloropyridine?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for separating the parent compound from its degradation products.[8] A reverse-phase C18 column is often a good starting point.[9]

For detection, a UV detector is suitable as the pyridine and benzoyl rings are chromophores. For more sensitive and specific detection, especially for identifying unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[9] Gas Chromatography with Headspace (GCHS) could also be employed for the analysis of volatile impurities or degradants.[10][11]

Troubleshooting Guide

Scenario 1: I am observing rapid degradation of my compound in the analytical sample vial.
  • Potential Cause: The solvent used for sample preparation may be promoting degradation. For instance, a high percentage of water in the mobile phase or diluent can accelerate hydrolysis.

  • Troubleshooting Steps:

    • Solvent Selection: Prepare samples in a non-aqueous solvent like acetonitrile or a mobile phase with a high organic content immediately before injection.

    • Temperature Control: Use a cooled autosampler (e.g., 4°C) to minimize thermal degradation in the vial.

    • pH Control: If the mobile phase is aqueous, ensure its pH is neutral and buffered, as acidic or basic conditions can catalyze hydrolysis.

Scenario 2: I am seeing an unexpected peak in my chromatogram during a photostability study.
  • Potential Cause: Photodegradation can lead to a variety of products beyond simple hydrolysis. The 2-chloropyridine moiety is known to be photoreactive.[1][2][4]

  • Troubleshooting Steps:

    • Peak Identification: Use LC-MS/MS to determine the mass of the unknown peak. This will help in proposing a structure.

    • Forced Degradation Comparison: Compare the retention time of the unknown peak with those from forced degradation studies under other conditions (acid, base, oxidation). This can help to rule out other degradation pathways.

    • Literature Review: Investigate the known photodegradation products of 2-chloropyridine and related benzophenone compounds.[5]

Scenario 3: My mass balance in the stability study is low.
  • Potential Cause: This could indicate that some degradation products are not being detected by your analytical method. They might be:

    • Not retained on the HPLC column.

    • Not UV active.

    • Volatile and lost during sample preparation.

  • Troubleshooting Steps:

    • Analytical Method Review: Ensure your HPLC method has a sufficiently wide polarity range to capture all potential degradants. A gradient elution method is often necessary.

    • Alternative Detection: Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to look for non-chromophoric degradants.

    • Volatile Degradant Analysis: Consider using Gas Chromatography (GC) to analyze for volatile degradation products.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(2-Acetoxybenzoyl)-2-chloropyridine in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 4 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Protocol 2: Photostability Testing
  • Sample Preparation: Prepare a solution of 3-(2-Acetoxybenzoyl)-2-chloropyridine in a suitable solvent (e.g., acetonitrile/water) at a concentration of 0.1 mg/mL.

  • Exposure:

    • Place the solution in a photostability chamber with a light source that conforms to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

    • Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature and humidity conditions.

  • Analysis: At specified time intervals, withdraw samples from both the exposed and control solutions and analyze by HPLC.

  • Data Evaluation: Compare the chromatograms of the exposed and control samples to identify any peaks corresponding to photodegradants.

Data Presentation

Table 1: Summary of Expected Degradation Products and Their Formation Conditions

Degradation Product (DP)StructureFormation Condition
DP1: 3-(2-Hydroxybenzoyl)-2-chloropyridineHydrolysis of acetoxy esterAcidic, Basic, Neutral Hydrolysis
DP2: 3-(2-Acetoxybenzoyl)-2-hydroxypyridineHydrolysis of chloro groupBasic Hydrolysis
DP3: 3-(2-Hydroxybenzoyl)-2-hydroxypyridineHydrolysis of both functional groupsStrenuous Basic Hydrolysis
PhotodegradantsVariousExposure to UV light

Visualizations

DegradationPathways Parent 3-(2-Acetoxybenzoyl)-2-chloropyridine DP1 DP1: 3-(2-Hydroxybenzoyl)-2-chloropyridine Parent->DP1 Hydrolysis (Acetoxy Ester) DP2 DP2: 3-(2-Acetoxybenzoyl)-2-hydroxypyridine Parent->DP2 Hydrolysis (Chloro Group) Photo Photodegradation Products Parent->Photo UV Light DP3 DP3: 3-(2-Hydroxybenzoyl)-2-hydroxypyridine DP1->DP3 Hydrolysis (Chloro Group) DP2->DP3 Hydrolysis (Acetoxy Ester)

Caption: Proposed degradation pathways of 3-(2-Acetoxybenzoyl)-2-chloropyridine.

TroubleshootingWorkflow Start Unexpected Peak Observed Check_RT Known Degradant RT Match? Start->Check_RT LCMS Perform LC-MS/MS Analysis Check_RT->LCMS No End Identify and Quantify Degradant Check_RT->End Yes Identify Propose Structure from Mass LCMS->Identify Literature Consult Literature for Similar Compounds Identify->Literature Modify_Method Modify Analytical Method for Better Resolution Literature->Modify_Method Modify_Method->End

Caption: Troubleshooting workflow for an unknown degradation product.

References

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed. [Link]

  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API - ResearchGate. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. [Link]

  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. [Link]

  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide - International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central. [Link]

  • Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation | Request PDF - ResearchGate. [Link]

  • Thermal degradation behaviors of polybenzoxazine and silicon-containing polyimide blends. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. [Link]

  • Thermal degradation of poly(2-vinylpyridine) copolymers | Request PDF - ResearchGate. [Link]

  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC - NIH. [Link]

  • Organic Syntheses Procedure. [Link]

  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed. [Link]

  • Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions - PubMed. [Link]

Sources

Technical Support Center: Synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals involved in the synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine. It offers in-depth troubleshooting advice in a question-and-answer format, details common impurity profiles, and presents preventative strategies to enhance reaction yield and purity. This document is designed to serve as a practical bench-side companion for navigating the common challenges encountered during this synthetic process.

Impurity Profile Overview

The synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine, a key intermediate in pharmaceutical manufacturing, is often accomplished via a Friedel-Crafts-type acylation reaction. While seemingly straightforward, this process is susceptible to the formation of several impurities that can complicate purification, reduce yield, and impact the quality of the final product. Understanding the origin and structure of these impurities is the first step in effective troubleshooting and process optimization.

The primary synthetic route involves the reaction of 2-chloropyridine with 2-acetoxybenzoyl chloride, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

dot

Caption: Main synthetic route and common impurity formation pathways.

Table 1: Common Impurities in 3-(2-Acetoxybenzoyl)-2-chloropyridine Synthesis
Impurity NameStructureMolecular Weight ( g/mol )Common Cause of Formation
Unreacted 2-Chloropyridine C₅H₄ClN113.54Incomplete reaction, improper stoichiometry, or insufficient activation.
3-(2-Hydroxybenzoyl)-2-chloropyridine C₁₂H₈ClNO₂233.65Hydrolysis of the acetate ester group on the desired product, often during aqueous workup or prolonged exposure to moisture.
2-Hydroxypyridine C₅H₅NO95.09Hydrolysis of the starting material, 2-chloropyridine, under harsh conditions.[1]
Positional Isomers (e.g., 5-substituted)C₁₄H₁₀ClNO₃275.69Lack of regioselectivity during the Friedel-Crafts acylation. The electron-deficient nature of the pyridine ring can lead to substitution at other positions.
Di-acylated Products --Though less common in Friedel-Crafts acylation due to product deactivation, it can occur under forcing conditions.[2][3]
2,6-Dichloropyridine C₅H₃Cl₂N147.99Can be present as an impurity in the starting 2-chloropyridine, arising from its own synthesis.[4][5]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your synthesis. The answers provide causal explanations and actionable solutions.

Q1: My reaction is sluggish and I have a high percentage of unreacted 2-chloropyridine in my crude product. What's going wrong?

A1: This is a classic symptom of insufficient electrophilic activation during the Friedel-Crafts acylation. The pyridine ring is electron-deficient, making it a challenging substrate for this type of reaction.

Possible Causes & Solutions:

  • Catalyst Inactivity: The Lewis acid (e.g., AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture will deactivate it, preventing the formation of the reactive acylium ion.

    • Solution: Ensure your Lewis acid is fresh and handled under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Use freshly opened bottles of catalyst whenever possible.

  • Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a stable complex with it, effectively sequestering the catalyst.[3]

    • Solution: Gradually increase the molar equivalents of the Lewis acid. Start with at least 1.1 equivalents and consider increasing to 1.5 or even 2.0 equivalents, monitoring the reaction progress by TLC or HPLC.

  • Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, an excessively low temperature can significantly slow down the rate of reaction.

    • Solution: If the reaction is clean but slow, consider a modest increase in temperature. For example, if running at 0 °C, allow the reaction to slowly warm to room temperature and monitor its progress.

Q2: My final product shows a significant impurity peak with a mass of 233.65 g/mol . What is it and how do I prevent it?

A2: This impurity is almost certainly 3-(2-Hydroxybenzoyl)-2-chloropyridine , the hydrolysis product of your desired compound. The acetoxy (ester) group is susceptible to cleavage, especially under acidic or basic conditions.

Possible Causes & Solutions:

  • Aqueous Workup: The primary cause is often the hydrolysis of the ester during the aqueous workup phase used to quench the reaction and remove the Lewis acid.

    • Solution: Perform the aqueous quench at low temperatures (0-5 °C) to minimize the rate of hydrolysis. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH). Minimize the time the product is in contact with the aqueous phase.

  • Residual Acid/Base: Trace amounts of acid or base remaining in the isolated product can catalyze hydrolysis during storage.

    • Solution: Ensure the organic layer is thoroughly washed to neutrality and dried completely (e.g., with anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.

  • Moisture in Solvents/Reagents: Using solvents or reagents with high water content can introduce enough moisture to cause hydrolysis during the reaction itself, especially if reaction times are long.

    • Solution: Use anhydrous solvents for the reaction and purification.

Q3: I'm observing multiple product spots on my TLC plate that are difficult to separate by column chromatography. What could be the issue?

A3: The presence of multiple, closely-eluting spots suggests the formation of positional isomers . While the 3-position is the target, acylation can sometimes occur at other positions on the 2-chloropyridine ring, such as the 5-position.

Possible Causes & Solutions:

  • High Reaction Temperature: Higher temperatures can overcome the activation energy barrier for substitution at less-favored positions, leading to a loss of regioselectivity.

    • Solution: Maintain a low and controlled temperature during the addition of reagents and throughout the reaction. A starting temperature of 0 °C or even lower is often recommended for Friedel-Crafts reactions on sensitive substrates.

  • Choice of Lewis Acid: The nature of the Lewis acid can influence the regiochemical outcome.

    • Solution: While AlCl₃ is common, you could explore other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which might offer different selectivity profiles. A systematic screen of catalysts may be necessary to optimize for the desired isomer.

dot

Troubleshooting_Workflow start Problem Observed issue1 High Unreacted Starting Material start->issue1 issue2 Unexpected Peak (e.g., M/Z = 233.65) start->issue2 issue3 Multiple Product Spots (Poor Selectivity) start->issue3 cause1a Inactive Catalyst (Moisture) issue1->cause1a cause1b Insufficient Catalyst issue1->cause1b cause1c Low Temperature issue1->cause1c cause2a Aqueous Workup Conditions issue2->cause2a cause2b Residual Acid/Base issue2->cause2b cause3a High Reaction Temp. issue3->cause3a cause3b Catalyst Choice issue3->cause3b solution1a Use Anhydrous Conditions cause1a->solution1a solution1b Increase Catalyst Equivalents cause1b->solution1b solution1c Increase Temp. Gradually cause1c->solution1c solution2a Cold, Mild Quench cause2a->solution2a solution2b Thorough Washing & Drying cause2b->solution2b solution3a Maintain Low Temp. cause3a->solution3a solution3b Screen Lewis Acids cause3b->solution3b

Caption: A general troubleshooting workflow for synthesis issues.

Frequently Asked Questions (FAQs)

  • What is the best solvent for this reaction?

    • Commonly used solvents include dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂). The key is to use an anhydrous grade of solvent to prevent catalyst deactivation and side reactions.

  • Can I use 2-acetoxybenzoic acid directly instead of the acyl chloride?

    • While some Friedel-Crafts procedures can use carboxylic acids, they often require stronger activating agents like polyphosphoric acid (PPA) or triflic anhydride.[2] Using the acyl chloride is generally more reliable and proceeds under milder conditions with a standard Lewis acid.

  • How should I monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting material (2-chloropyridine) and the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, taking aliquots for High-Performance Liquid Chromatography (HPLC) analysis is the preferred method in a process development setting.

  • My final product is a dark oil or solid. How can I improve the color?

    • Dark coloration often indicates the presence of polymeric or degradation byproducts, which can result from excessive heat or highly concentrated reaction conditions. Consider running the reaction at a slightly lower concentration and ensuring strict temperature control. A final purification step, such as recrystallization or passing a solution of the product through a short plug of silica gel or activated carbon, can often remove color impurities.

Experimental Protocols: Impurity Analysis

Protocol: Representative HPLC Method for Purity Analysis

This protocol provides a general starting point for analyzing the purity of 3-(2-Acetoxybenzoyl)-2-chloropyridine and detecting the common impurities listed above. Method optimization will likely be required for your specific equipment and sample matrix.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve ~1 mg of crude material in 1 mL of Acetonitrile/Water (1:1)

Expected Elution Order (General):

  • 2-Hydroxypyridine (most polar)

  • 3-(2-Hydroxybenzoyl)-2-chloropyridine

  • Unreacted 2-Chloropyridine

  • 3-(2-Acetoxybenzoyl)-2-chloropyridine (Product)

  • Positional Isomers / Di-acylated Products (least polar)

References

  • CN115611802B: A patent describing a synthetic method for 3-acetyl-2-chloropyridine, providing insights into related pyridine chemistry and potential byproducts.

  • 2-Chloropyridine - Wikipedia: General information on the properties and synthesis of the starting material, including the formation of 2,6-dichloropyridine as a byproduct.

  • 2-Chloropyridine - National Toxicology Program (NTP): Provides data on the chemical properties and byproducts associated with the production of 2-chloropyridine.[6]

  • US3153044A: A patent detailing a process for preparing 2-chloropyridine, highlighting potential unreacted starting materials and byproducts.

  • 2-Amino-N-(2-chloropyridin-3yl)benzamide - ResearchGate: A publication describing a condensation product involving a 2-chloropyridine derivative.

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda: Discusses the synthesis of chloropyridines, including the formation of di-substituted byproducts.[5]

  • 3-Acetyl-2-chloropyridine | C7H6ClNO | CID 10942697 - PubChem: Compound summary for a related structure, providing physical and chemical property data.

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC - NIH: Discusses alternative acylation methods for pyridines, relevant for understanding reactivity.

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH: Provides mechanistic insights into the hydrolysis of chloro-substituted pyridine derivatives.

  • US4942239A: A patent describing the hydrolysis of 2-chloropyridine to 2-hydroxypyridine, a potential side reaction under certain conditions.[1]

  • Friedel-Crafts Acylation - Organic Chemistry Portal: A general overview of the Friedel-Crafts acylation reaction, noting that the monoacylated product is deactivated toward further substitution.[2]

  • Organic Syntheses Procedure: Provides detailed experimental procedures for reactions involving 2-chloropyridine, offering practical handling and purification insights.

  • Friedel–Crafts Acylation - Sigma-Aldrich: A technical overview of the reaction, its mechanism, and limitations.

  • 2-Chloropyridine Safety Data Sheet - Jubilant Ingrevia: Provides stability and reactivity data for the starting material.

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications: An extensive review on the reactivity of activated pyridines.

  • 3-ACETYL-2-CHLOROPYRIDINE | 55676-21-6 - ChemicalBook: Provides physical properties for a related compound.

  • Friedel–Crafts reaction - Wikipedia: General information on Friedel-Crafts reactions, including the stoichiometry of the catalyst.[3]

  • Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? - Quora: Discusses the challenges of performing Friedel-Crafts reactions on pyridine.

Sources

troubleshooting inconsistent results with 3-(2-Acetoxybenzoyl)-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Acetoxybenzoyl)-2-chloropyridine

Welcome to the technical support center for 3-(2-Acetoxybenzoyl)-2-chloropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this intermediate and encountering challenges leading to inconsistent results. My goal is to provide not just procedural fixes, but a deeper mechanistic understanding of the potential issues, enabling you to develop robust and reproducible experimental outcomes.

This document is structured as a series of frequently asked questions (FAQs) that address the most common issues encountered with this molecule, from purity and stability to reaction optimization and byproduct identification.

Frequently Asked Questions (FAQs)

Issue 1: Purity, Stability, and Storage Concerns

Question: I've noticed my batch of 3-(2-Acetoxybenzoyl)-2-chloropyridine shows declining purity over time, or my reaction yields are inconsistent even with a new bottle. What could be the cause?

Answer: The primary culprit for the instability of 3-(2-Acetoxybenzoyl)-2-chloropyridine is the hydrolysis of the acetoxy (acetyl-protected) ester group. This is a classic issue with acetate esters, especially those on a phenolic oxygen, which are sensitive to both acidic and basic conditions, and even neutral water over time.

Causality and Mechanism:

The acetoxy group serves to protect the phenolic hydroxyl. However, the ester linkage is susceptible to nucleophilic attack by water (hydrolysis). This reaction is catalyzed by acid or, more significantly, by base.

  • Base-Catalyzed Hydrolysis: Trace amounts of base (e.g., residual amine from a previous step, basic surfaces of glass) can deprotonate water, forming the highly nucleophilic hydroxide ion (OH⁻), which rapidly attacks the electrophilic carbonyl carbon of the ester.

  • Acid-Catalyzed Hydrolysis: Trace acid (e.g., atmospheric CO₂ forming carbonic acid in solution, acidic impurities) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[1][2]

  • Surface-Catalyzed Hydrolysis: Studies on phenyl acetate have shown that hydrolysis can even be catalyzed by contact with silica surfaces, which may have implications for storage in glass or during silica gel chromatography.[3]

The product of this hydrolysis is 3-(2-Hydroxybenzoyl)-2-chloropyridine and acetic acid. The presence of this deacetylated impurity is the most common reason for inconsistent starting material quality and can significantly impact subsequent reactions.

Troubleshooting Protocol: Assessing Material Stability

  • Initial Quality Control (QC): Upon receiving a new batch, immediately run a baseline analysis via ¹H NMR and HPLC to confirm purity.

  • Monitor for Degradation: If the material is stored for an extended period, re-analyze before use. Look for the appearance of a new, broad peak in the ¹H NMR spectrum corresponding to the phenolic -OH proton of the hydrolyzed byproduct.

  • Storage Conditions: Store the material in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize exposure to atmospheric moisture. For long-term storage, refrigeration is recommended to slow the rate of hydrolysis.

Issue 2: Low or Non-Reproducible Reaction Yields

Question: My reaction using 3-(2-Acetoxybenzoyl)-2-chloropyridine is giving me a very low yield, or the yield varies dramatically between runs. How can I troubleshoot this?

Answer: Inconsistent yields often stem from a combination of factors related to reagent quality (as discussed above), reaction conditions, and the inherent reactivity of the molecule's functional groups. The 2-chloropyridine moiety is particularly influential.

Causality and Mechanistic Considerations:

  • Reactivity of the 2-Chloropyridine Ring: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[4][5] The electron-withdrawing nature of the ring nitrogen helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process.[4] If your reaction involves a nucleophile intended for another part of the molecule, it may compete by attacking the C2 position and displacing the chloride.

  • Moisture and Catalyst Sensitivity: If your reaction employs moisture-sensitive reagents (e.g., organometallics, strong bases like LDA, or Lewis acids), trace water from impure starting material or solvents will quench the reagents, leading to lower effective concentrations and reduced yields. This is a common issue in reactions like Friedel-Crafts acylations.[6]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, in SNAr reactions, elevated temperatures are often required to overcome the activation barrier, but excessively high temperatures can lead to decomposition or unwanted side reactions.[5]

Workflow for Troubleshooting Low Yields

Below is a systematic workflow to diagnose and resolve issues with reaction yield.

TroubleshootingWorkflow start Low / Inconsistent Yield check_purity 1. Verify Starting Material Purity (HPLC, NMR) start->check_purity is_pure Is material >98% pure? check_purity->is_pure purify Purify starting material (Recrystallization or Flash Chromatography) is_pure->purify No check_conditions 2. Scrutinize Reaction Conditions is_pure->check_conditions Yes purify->check_purity anhydrous Are conditions strictly anhydrous? (Dry solvents, inert atmosphere) check_conditions->anhydrous implement_dry Implement rigorous drying procedures (Distill solvents, flame-dry glassware) anhydrous->implement_dry No optimize_temp 3. Optimize Temperature & Time anhydrous->optimize_temp Yes implement_dry->check_conditions run_kinetics Monitor reaction progress (TLC, LC-MS) at different temperatures (-20°C, RT, 50°C) optimize_temp->run_kinetics check_stoichiometry 4. Verify Stoichiometry run_kinetics->check_stoichiometry reagent_quality Check activity/concentration of key reagents (e.g., titrate organometallics) check_stoichiometry->reagent_quality success Yield Improved reagent_quality->success

Caption: A stepwise workflow for troubleshooting low yields.

Issue 3: Identification of Unknown Byproducts

Question: I am observing significant byproduct formation in my reaction, indicated by extra spots on my TLC plate or peaks in my HPLC/GC-MS. What are the likely structures of these impurities?

Answer: The molecular structure of 3-(2-Acetoxybenzoyl)-2-chloropyridine provides clear clues to the most probable byproducts. Identifying them is key to modifying your reaction conditions to suppress their formation.

Most Common Byproducts and Their Formation Mechanisms:

  • Deacetylated Product (Hydrolysis):

    • Structure: 3-(2-Hydroxybenzoyl)-2-chloropyridine.

    • Cause: As detailed in Issue 1, this forms from the hydrolysis of the acetate ester. It can happen in situ if your reaction conditions are aqueous, acidic, or basic.

    • Identification: This compound will be more polar than the starting material (lower Rf on normal phase TLC). In ¹H NMR, the sharp acetyl singlet (~2.2-2.3 ppm) will disappear, and a new, often broad, phenolic -OH peak will appear far downfield (>10 ppm).

  • C2-Substituted Product (SNAr):

    • Structure: Varies depending on the nucleophile used in your reaction (e.g., an amine, alkoxide).

    • Cause: The 2-chloro group is susceptible to nucleophilic aromatic substitution (SNAr).[5][7] This is especially likely if your reaction uses strong nucleophiles and/or elevated temperatures.

    • Identification: In the ¹H NMR, the characteristic coupling patterns of the pyridine ring protons will shift significantly. Mass spectrometry is the most definitive tool; look for a molecular ion corresponding to the replacement of Cl (35/37 amu) with your nucleophile.

  • Pyridone Formation:

    • Structure: 3-(2-Acetoxybenzoyl)-pyridin-2(1H)-one.

    • Cause: Under harsh hydrolytic conditions (e.g., concentrated aqueous base or acid at high temperatures), the 2-chloro group can be hydrolyzed to a hydroxyl group, which exists in its more stable pyridone tautomeric form.

    • Identification: This is a significant structural change. It will be much more polar than the starting material. The mass spectrum will show a loss of HCl and a gain of OH. The NMR spectrum will change dramatically.

Data Summary: Common Byproducts

Byproduct NameFormation PathwayKey Analytical Signatures (vs. Starting Material)
3-(2-Hydroxybenzoyl)-2-chloropyridineEster HydrolysisTLC: More polar (lower Rf). ¹H NMR: Disappearance of acetyl singlet (~2.2 ppm), appearance of broad phenolic -OH (>10 ppm).
2-Nu-3-(2-Acetoxybenzoyl)-pyridineSNArMS: Mass change corresponds to (-Cl + Nucleophile). ¹H NMR: Significant shifts in pyridine proton signals.
3-(2-Acetoxybenzoyl)-pyridin-2(1H)-oneChloro Group HydrolysisTLC: Highly polar. MS: Mass change corresponds to (-Cl + OH). ¹H NMR: Loss of chloropyridine pattern, appearance of pyridone signals.
Issue 4: Analytical and Characterization Challenges

Question: My NMR spectrum is difficult to interpret, or my HPLC chromatogram shows broad or multiple peaks for what should be a pure sample. How can I resolve this?

Answer: Analytical ambiguity is often a direct consequence of the purity and stability issues discussed previously. The presence of the deacetylated byproduct is the most common complicating factor.

Expert Insights on Analysis:

  • ¹H NMR Spectroscopy:

    • Solvent Choice: Use a dry, deuterated solvent (e.g., CDCl₃, DMSO-d₆). The presence of the hydrolyzed byproduct, 3-(2-Hydroxybenzoyl)-2-chloropyridine, will show a phenolic -OH proton. Its chemical shift is highly dependent on concentration and solvent; in DMSO-d₆, it will be a very distinct, broad singlet far downfield.

    • Proton Exchange: If you suspect the presence of the hydrolyzed impurity, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The phenolic -OH peak (and any water peak) will disappear or diminish due to proton-deuterium exchange, confirming its identity.

    • Pyridine Ring Signals: The protons on the pyridine ring are sensitive to their electronic environment. Protonation of the ring nitrogen (if acidic impurities are present) can cause significant downfield shifts of all ring protons.[8]

  • HPLC Analysis:

    • Method Development: A standard C18 reverse-phase column is typically effective. Use a mobile phase gradient of water and acetonitrile or methanol, with a small amount of acidifier like formic acid (0.1%) to ensure sharp peaks by keeping phenolic and pyridine groups protonated.

    • Detecting Impurities: The hydrolyzed byproduct is more polar and will have a shorter retention time than the parent compound on a reverse-phase column. A Diode Array Detector (DAD) is useful for confirming that the main peak and impurity peaks have similar UV absorbance profiles, suggesting a related structure.[9]

Recommended HPLC Starting Conditions

ParameterValueRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention for aromatic ketones.
Mobile Phase A Water + 0.1% Formic AcidAcidifier for sharp peaks.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier.
Gradient 5% B to 95% B over 15 minutesGeneral-purpose gradient to separate compounds of varying polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or DAD (220-400 nm)Aromatic rings and the carbonyl group provide strong UV absorbance.

Diagram: Byproduct Identification Workflow

ByproductID start Impure Sample (Multiple TLC/HPLC spots) lcms 1. Run LC-MS Analysis start->lcms mass_check Compare masses to expected byproducts lcms->mass_check mass_minus_42 Mass = M-42 amu? (Loss of Acetyl) mass_check->mass_minus_42 Check 1 mass_subst Mass = M-Cl+Nu? mass_check->mass_subst Check 2 mass_hydrolysis Mass = M-Cl+OH? mass_check->mass_hydrolysis Check 3 confirm_nmr 2. Confirm Structure via NMR mass_minus_42->confirm_nmr Yes mass_subst->confirm_nmr Yes mass_hydrolysis->confirm_nmr Yes nmr_deacetyl Check for loss of Ac singlet and gain of phenolic -OH confirm_nmr->nmr_deacetyl nmr_snar Analyze shifts in pyridine region confirm_nmr->nmr_snar nmr_pyridone Look for characteristic pyridone signals confirm_nmr->nmr_pyridone id_deacetyl Byproduct is Deacetylated nmr_deacetyl->id_deacetyl id_snar Byproduct is SₙAr Product nmr_snar->id_snar id_pyridone Byproduct is Pyridone nmr_pyridone->id_pyridone

Caption: Workflow for identifying common reaction byproducts.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; Wiley-Interscience, 2014. [Link]

  • Aydin, D. C., et al. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 2021. [Link]

  • Burns, S. E., & Baughman, G. L. Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Program Workshop Report SGP-TR-208, 2018. [Link]

  • Katritzky, A. R., et al. ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)-Pyridine Derivatives. DTIC, 1985. [Link]

  • Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Filo Q&A, 2025. [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda, N/A. [Link]

  • ResearchGate. Hydrolysis pH rate profile of phenyl acetate. ResearchGate, N/A. [Link]

  • Pearson. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. Pearson Education, N/A. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis Framework: Evaluating Novel Insecticidal Candidates Against an Established Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The relentless pursuit of novel insecticidal agents is driven by the dual pressures of evolving pest resistance and the increasing demand for compounds with improved safety and environmental profiles. 3-(2-Acetoxybenzoyl)-2-chloropyridine represents a class of synthetic intermediates with potential applications in agrochemistry, as suggested by its appearance in patent literature related to diacylhydrazine derivatives. However, as a novel entity, its efficacy profile is not publicly documented. This guide provides a comprehensive framework for evaluating the insecticidal efficacy of such a candidate compound. We propose a direct comparative analysis against Methoxyfenozide, a well-characterized diacylhydrazine insecticide and a commercial standard. This document outlines the hypothesized mechanism of action, details essential comparative experimental protocols, and presents a model for data interpretation, thereby offering a robust blueprint for researchers in drug and pesticide development.

Introduction: The Scientific Rationale for Comparison

The evaluation of a new chemical entity (NCE) in pest management requires rigorous comparison against existing standards. This not only benchmarks performance but also elucidates novel mechanisms or advantages. 3-(2-Acetoxybenzoyl)-2-chloropyridine, by its structural components—a pyridine core and a benzoyl moiety—is hypothesized to be a precursor or an analog to compounds targeting specific physiological pathways in insects.

The chosen benchmark, Methoxyfenozide , is a diacylhydrazine (DBA) insecticide that functions as a potent ecdysone receptor agonist. Ecdysone, a steroid hormone, is critical for initiating the molting process in insects. By mimicking this hormone, Methoxyfenozide induces a premature and lethal molt, making it a highly selective and effective insecticide against lepidopteran pests. Given that patents describe the use of 3-(2-Acetoxybenzoyl)-2-chloropyridine in synthesizing diacylhydrazine-like molecules, we will proceed under the hypothesis that it, or its derivatives, may share this mechanism of action.

This guide will therefore detail the necessary head-to-head comparisons to determine if 3-(2-Acetoxybenzoyl)-2-chloropyridine could represent a viable alternative or improvement over established ecdysone receptor agonists like Methoxyfenozide.

Mechanism of Action: The Ecdysone Receptor Pathway

The primary target for diacylhydrazine insecticides is the ecdysone receptor complex, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). Binding of the natural hormone (20-hydroxyecdysone) or an agonist like Methoxyfenozide to this complex initiates a downstream cascade, leading to the transcription of genes responsible for molting. Agonist binding stabilizes the EcR-USP complex, causing a physiological response that is irreversible, leading to premature and incomplete molting, cessation of feeding, and eventual death.

Ecdysone_Pathway cluster_cell Insect Cell cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) EcR_USP Inactive EcR-USP Heterodimer EcR->EcR_USP USP Ultraspiracle (USP) USP->EcR_USP DNA DNA (Ecdysone Response Element) Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Active_Complex Activated Receptor Complex EcR_USP->Active_Complex Conformational Change & Activation Active_Complex->DNA Binds to ERE Molting Premature Lethal Molt Gene_Transcription->Molting Ligand Hormone or Agonist (e.g., Methoxyfenozide) Ligand->EcR_USP Binds to EcR subunit

Figure 1: Simplified signaling pathway of ecdysone receptor agonists.

Comparative Data Summary: A Framework for Analysis

Effective comparison requires quantifying key performance indicators. The following table presents a template for summarizing the essential efficacy and selectivity data for a novel compound against a known standard. The data for Methoxyfenozide is representative of values found in the literature, while the values for the candidate compound are hypothetical placeholders for experimental results.

Parameter3-(2-Acetoxybenzoyl)-2-chloropyridineMethoxyfenozide (Reference)Justification
Binding Affinity (Kd) [Experimental Value] nM0.5 - 5 nMMeasures the strength of binding to the target receptor (EcR). A lower Kd indicates stronger binding.
In Vitro Potency (EC50) [Experimental Value] nM1 - 10 nMConcentration required to elicit a 50% maximal response in a cell-based reporter assay.
Larval Toxicity (LC50) [Experimental Value] µg/g diet0.1 - 1.5 µg/g diet (Lepidoptera)Concentration required to cause 50% mortality in a target pest population (e.g., Spodoptera exigua).
Selectivity Ratio [Calculated Value]>1000x (vs. Diptera)Ratio of LC50 in a non-target organism (e.g., fly) to the LC50 in the target pest. Higher is better.

Essential Experimental Protocols

To generate the data outlined above, standardized and reproducible assays are critical. Below are detailed protocols for two foundational experiments.

Protocol: Competitive Radioligand Binding Assay

This assay quantifies the binding affinity of the test compounds to the insect ecdysone receptor.

Objective: To determine the equilibrium dissociation constant (Kd) of the test compounds for the EcR-USP receptor complex.

Materials:

  • Insect cell line expressing EcR and USP (e.g., Sf9 cells).

  • Radiolabeled ligand (e.g., [³H]ponasterone A).

  • Test compounds: 3-(2-Acetoxybenzoyl)-2-chloropyridine and Methoxyfenozide.

  • Binding buffer (e.g., Tris-HCl, pH 7.4, with additives).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare Receptor Source: Isolate cell membranes from the Sf9 cell line expressing the receptor complex.

  • Set up Assay: In a 96-well plate, add a fixed concentration of [³H]ponasterone A to each well.

  • Add Competitors: Add increasing concentrations of the unlabeled test compounds (the "competitors") to the wells. Include a control for non-specific binding (a high concentration of unlabeled ligand) and total binding (no competitor).

  • Incubate: Add the receptor preparation to all wells and incubate to allow binding to reach equilibrium.

  • Separate Bound from Free: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Quantify: Wash the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analyze Data: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to calculate the IC50, which can then be converted to the Ki (and subsequently Kd) value.

Protocol: Whole Organism Larval Toxicity Bioassay

This assay measures the lethal concentration of a compound against a target insect pest.

Objective: To determine the LC50 value of the test compounds in a key lepidopteran pest, such as the beet armyworm (Spodoptera exigua).

Materials:

  • Synchronized second-instar larvae of S. exigua.

  • Artificial insect diet.

  • Test compounds dissolved in a suitable solvent (e.g., acetone).

  • Multi-well insect rearing trays.

Procedure:

  • Prepare Diet: Prepare the artificial diet according to the supplier's instructions. While the diet is cooling but still liquid, add the test compounds at various concentrations. A control diet should be prepared with the solvent only.

  • Dispense Diet: Dispense the treated diet into the wells of the rearing trays.

  • Infest: Place one second-instar larva into each well.

  • Incubate: Maintain the trays under controlled environmental conditions (e.g., 25°C, 16:8 light:dark cycle).

  • Assess Mortality: After a set period (e.g., 7 days), record the number of dead larvae at each concentration. Larvae that are unable to move when prodded are considered dead.

  • Analyze Data: Use probit analysis to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality in the test population.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Prepare Receptor (EcR/USP) binding_assay Competitive Binding Assay (vs. [3H]Ponasterone A) start_vitro->binding_assay reporter_assay Cell-Based Reporter Assay start_vitro->reporter_assay end_vitro Determine Kd & EC50 binding_assay->end_vitro reporter_assay->end_vitro end_vivo Determine LC50 end_vitro->end_vivo Informs Dose Selection start_vivo Select Target Pest (e.g., S. exigua larvae) diet_prep Prepare Artificial Diet with Compound start_vivo->diet_prep bioassay 7-Day Larval Bioassay diet_prep->bioassay bioassay->end_vivo

Figure 2: Workflow for comparative efficacy testing of insecticidal compounds.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of a novel insecticidal candidate, 3-(2-Acetoxybenzoyl)-2-chloropyridine, against the established diacylhydrazine insecticide, Methoxyfenozide. By employing a hypothesis-driven approach grounded in the presumed ecdysone receptor agonist mechanism, researchers can generate robust, comparative data spanning molecular-level binding affinity to whole-organism toxicity.

Successful validation of this candidate would involve demonstrating comparable or superior potency (lower Kd, EC50, and LC50 values), an improved safety profile (higher selectivity ratio), or advantages in terms of synthesis and cost-effectiveness. The protocols and analytical structure presented here offer a clear and scientifically rigorous path for any organization aiming to advance novel compounds from discovery to development.

References

  • Preparation of diacylhydrazine derivatives as insecticides.
  • 3-(2-Acetoxybenzoyl)-2-chloropyridine. ChemSrc. [Link]

  • Methoxyfenozide. Pesticide Properties Database, University of Hertfordshire. [Link]

  • Carlson, G. R. (2001). Methoxyfenozide: a novel lepidopteran-selective insecticide. Pesticide Chemistry and Bioscience, 109-121. [Link]

  • Nakagawa, Y. (2005). Nonsteroidal ecdysone agonists. Journal of Pesticide Science, 30(2), 83-91. [Link]

  • Retnakaran, A., Hiruma, K., Palli, S. R., & Riddiford, L. M. (2003). Molecular analysis of the mode of action of insect growth regulators. Insect Biochemistry and Molecular Biology, 33(12), 1235-1246. [Link]

  • Pineda, S., Schneider, M. I., Smagghe, G., Martínez, A. M., & Viñuela, E. (2007). Toxicity of methoxyfenozide and spinosad to Spodoptera exigua (Lepidoptera: Noctuidae) and its predator Chrysoperla laeta (Neuroptera: Chrysopidae). Biological Control, 40(1), 66-73. [Link]

A Guide to the Reproducible Synthesis and Analysis of 3-(2-Acetoxybenzoyl)-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of synthetic and analytical methodologies for 3-(2-Acetoxybenzoyl)-2-chloropyridine, a compound of interest for its potential applications stemming from its substituted 2-chloropyridine scaffold. While specific literature on this exact molecule is sparse, this guide leverages established principles of organic synthesis and analytical chemistry to propose a robust and reproducible experimental framework. We will explore a primary synthetic route, compare it with viable alternatives, and detail the necessary analytical protocols to ensure consistent and verifiable results.

The Importance of Reproducibility in the Synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine

The 2-chloropyridine moiety is a versatile building block in the synthesis of various biologically active compounds.[1] The introduction of a 3-(2-acetoxybenzoyl) group could impart novel pharmacological properties. However, the synthesis of such a molecule must be meticulously controlled to ensure that the desired isomer is obtained with high purity and that the process can be reliably repeated. Inconsistent synthesis can lead to variable product quality, impacting downstream applications and research outcomes.

Proposed Primary Synthetic Route: A Self-Validating Protocol

The proposed synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine is a multi-step process designed for high yield and purity, with checkpoints for validation at each stage. The rationale behind this pathway is to utilize commercially available starting materials and well-understood reaction mechanisms to maximize the probability of success and reproducibility.

Step-by-Step Experimental Protocol

Step 1: Friedel-Crafts Acylation of 2-Chloropyridine with 2-Acetoxybenzoyl Chloride

This reaction is the cornerstone of the proposed synthesis. The choice of a Lewis acid catalyst and reaction conditions is critical to favor acylation at the 3-position of the pyridine ring.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add 2-acetoxybenzoyl chloride (1.0 equivalent) dropwise to the cooled suspension.

  • Addition of Substrate: After the addition is complete, add 2-chloropyridine (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Primary Synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine reagents 2-Chloropyridine + 2-Acetoxybenzoyl Chloride + AlCl₃ in DCM reaction Friedel-Crafts Acylation (0°C to RT, 12-16h) reagents->reaction 1. workup Quenching (HCl/ice), Extraction (DCM) reaction->workup 2. purification Column Chromatography (Silica gel) workup->purification 3. product 3-(2-Acetoxybenzoyl)-2-chloropyridine purification->product 4.

Caption: Proposed synthetic workflow for 3-(2-Acetoxybenzoyl)-2-chloropyridine.

Comparative Analysis of Synthetic Routes

While the Friedel-Crafts acylation is a direct approach, other methods for the synthesis of 3-aroyl-2-chloropyridines can be considered. A comparison with an alternative, such as a Suzuki-Miyaura cross-coupling reaction, highlights the trade-offs in terms of starting material availability, reaction conditions, and potential byproducts.

FeaturePrimary Method: Friedel-Crafts AcylationAlternative Method: Suzuki-Miyaura Coupling
Starting Materials 2-Chloropyridine, 2-Acetoxybenzoyl chloride2-Chloro-3-iodopyridine, (2-acetoxyphenyl)boronic acid
Catalyst Lewis Acid (e.g., AlCl₃)Palladium catalyst (e.g., Pd(PPh₃)₄) and a base
Reaction Conditions Anhydrous, 0°C to room temperatureInert atmosphere, elevated temperatures
Advantages Fewer steps, readily available starting materialsMilder conditions for some substrates, high functional group tolerance
Disadvantages Potential for regioisomer formation, harsh work-upMulti-step synthesis of starting materials, potential for catalyst contamination

Ensuring Reproducibility Through Rigorous Analytical Characterization

The identity and purity of the synthesized 3-(2-Acetoxybenzoyl)-2-chloropyridine must be unequivocally confirmed. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Analytical Workflow
  • Initial Purity Assessment: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final product and to quantify any impurities.[2][3] A validated method should be used, specifying the column, mobile phase, flow rate, and detection wavelength.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.[4][5][6] The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, should be consistent with the expected structure.

    • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the functional groups present, such as the ester carbonyl, the ketone carbonyl, and the C-Cl bond.

    • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Confirmation of Identity: Comparison of the obtained data with reference spectra (if available) or with theoretically predicted data provides the final confirmation of the compound's identity.

Expected Analytical Data
Analytical TechniqueExpected Data for 3-(2-Acetoxybenzoyl)-2-chloropyridine
¹H NMR (CDCl₃, 400 MHz) Aromatic protons of the pyridine ring (doublet of doublets, doublet, and doublet), aromatic protons of the benzoyl ring (multiplets), and a singlet for the acetyl methyl protons.
¹³C NMR (CDCl₃, 100 MHz) Signals for the pyridine and benzoyl ring carbons, two carbonyl carbons (ester and ketone), and one methyl carbon.
IR (KBr, cm⁻¹) ~1760 (ester C=O), ~1680 (ketone C=O), ~1580 (C=C aromatic), ~750 (C-Cl).
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of C₁₄H₁₀ClNO₃.
HPLC A single major peak with a purity of >95%.
Visualizing the Analytical Workflow

Analytical_Workflow cluster_analysis Analytical Workflow for Product Validation sample Synthesized Product hplc HPLC Purity Assessment (>95%) sample->hplc nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (HRMS) sample->ms data_analysis Data Analysis and Structural Confirmation hplc->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis final_product Verified 3-(2-Acetoxybenzoyl)- 2-chloropyridine data_analysis->final_product

Caption: A comprehensive analytical workflow for the validation of synthesized product.

Conclusion: A Framework for Trustworthy Results

References

  • CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google P
  • US3153044A - Process for the preparation of 2-chloropyridine - Google P
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Molecules, 28(2), 787. [Link]

  • 2-Chloropyridine - National Toxicology Program (NTP). (1996). [Link]

  • New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. (2000). ChemInform, 31(42). (URL not available)
  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. (2017). ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL not available)
  • Characterization by NMR Spectroscopy, X‐ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2‐Phenylazopyridine or o‐Tolylazopyridine) and 2(L', L'' = 2‐Phenylazopyridine, 2,2'‐Bipyridine). (2019). Molecules. (URL not available)

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2016). Research on Chemical Intermediates, 42(10), 7381–7399. (URL not available)
  • 2-Amino-N-(2-chloropyridin-3yl)benzamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(12), o4679. (URL not available)
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2016). Molecules, 21(11), 1541. [Link]

  • Fig. 2. 500 MHz 1 H NMR spectra of (a) cis-[Ru(bpy) 2 (NA)Cl][PF 6 ]...
  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide. (2017). International Journal of Pharmacy & Pharmaceutical Research. (URL not available)
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 265-292. [Link]

  • 3-Chloropyridine | C5H4ClN - PubChem. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). IOSR Journal of Applied Chemistry, 10(6), 26-31. (URL not available)
  • Studies with 2-arylhydrazono-3-oxopropanals: Routes for the synthesis of pyridazine-3,4-dicarboxylate and 3,5-diaroyl pyrazoles. (2008). Journal of Heterocyclic Chemistry, 45(6), 1609-1616. (URL not available)

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

In the landscape of contemporary drug discovery, pyridine-based scaffolds represent a cornerstone of medicinal chemistry, prized for their versatile bioisosteric properties and their presence in numerous FDA-approved therapeutics.[1] This guide presents a comprehensive comparative analysis of 3-(2-Acetoxybenzoyl)-2-chloropyridine, a compound of interest due to its structural amalgamation of a pyridine core and an acetylsalicylic acid-like moiety, with a curated selection of its structural analogues. Through a detailed examination of their synthesis, physicochemical properties, and biological activities, this document aims to provide researchers, scientists, and drug development professionals with a rigorous, data-driven framework for understanding the structure-activity relationships (SAR) within this chemical series. By elucidating the contributions of key functional groups—the 2-acetoxy group, the benzoyl moiety, and the 2-chloro substituent—we offer insights to inform the rational design of future pyridine-based therapeutic agents.

Introduction: The Rationale for a Comparative Study

The pyridine ring is a privileged scaffold in medicinal chemistry, known to enhance the biochemical potency, metabolic stability, and cell permeability of drug candidates.[1] The title compound, 3-(2-Acetoxybenzoyl)-2-chloropyridine, presents an intriguing molecular architecture by combining the pyridine core with a functionality reminiscent of aspirin, suggesting a potential for anti-inflammatory or other therapeutic activities. To dissect the molecular contributions of its constituent parts, this guide will systematically compare it against three key analogues:

  • 3-(2-Hydroxybenzoyl)-2-chloropyridine: The parent phenol, allowing for an assessment of the acetoxy group's role.

  • 3-Benzoyl-2-chloropyridine: To probe the influence of the 2-acetoxy substituent on the benzoyl ring.

  • 3-(2-Acetoxybenzoyl)-pyridine: To evaluate the impact of the 2-chloro substituent on the pyridine ring.

This comparative approach is designed to illuminate the nuanced effects of subtle structural modifications on the overall performance of the molecule, a critical aspect in the optimization of lead compounds in drug discovery.[2]

Synthesis and Characterization of the Pyridine Derivatives

The synthesis of 3-(2-Acetoxybenzoyl)-2-chloropyridine and its analogues typically proceeds through a Friedel-Crafts acylation or related coupling reactions, followed by functional group manipulations. The general synthetic strategies are outlined below, providing a reproducible framework for their preparation.

General Synthetic Workflow

The synthesis of the target compounds and their analogues can be conceptualized through the following workflow, starting from readily available precursors.

G cluster_0 Synthesis of Precursors cluster_1 Key Intermediates cluster_2 Final Products 2-Chloronicotinic_acid 2-Chloronicotinic acid 2-Chloronicotinoyl_chloride 2-Chloronicotinoyl chloride 2-Chloronicotinic_acid->2-Chloronicotinoyl_chloride SOCl₂ or (COCl)₂ Benzene_derivatives Benzene or Substituted Benzene Acylation_product 3-Aroyl-2-chloropyridine Target_Compound 3-(2-Acetoxybenzoyl)- 2-chloropyridine Acylation_product->Target_Compound Acetylation Analogue_1 3-(2-Hydroxybenzoyl)- 2-chloropyridine Acylation_product->Analogue_1 Demethylation (if methoxy precursor) or direct synthesis Analogue_2 3-Benzoyl-2-chloropyridine Acylation_product->Analogue_2 Analogue_3 3-(2-Acetoxybenzoyl)-pyridine 2-Chloronicotinoyl_chlorideBenzene_derivatives 2-Chloronicotinoyl_chlorideBenzene_derivatives 2-Chloronicotinoyl_chlorideBenzene_derivatives->Acylation_product Friedel-Crafts Acylation (e.g., AlCl₃) Pyridine-3-carbonyl_chloride Pyridine-3-carbonyl chloride Pyridine-3-carbonyl_chlorideAnisole Pyridine-3-carbonyl_chlorideAnisole 3-(2-Methoxybenzoyl)-pyridine 3-(2-Methoxybenzoyl)-pyridine Pyridine-3-carbonyl_chlorideAnisole->3-(2-Methoxybenzoyl)-pyridine Friedel-Crafts Acylation 3-(2-Hydroxybenzoyl)-pyridine 3-(2-Hydroxybenzoyl)-pyridine 3-(2-Methoxybenzoyl)-pyridine->3-(2-Hydroxybenzoyl)-pyridine Demethylation (e.g., BBr₃) 3-(2-Hydroxybenzoyl)-pyridine->Analogue_3 Acetylation

Caption: General synthetic workflow for the preparation of 3-(2-Acetoxybenzoyl)-2-chloropyridine and its analogues.

Experimental Protocol: Synthesis of 3-Benzoyl-2-chloropyridine (Analogue 2)

This protocol describes a representative synthesis of a key intermediate structure.

Materials:

  • 2-Chloronicotinoyl chloride

  • Benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add 2-chloronicotinoyl chloride (1.0 eq) dropwise.

  • Add benzene (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 3-benzoyl-2-chloropyridine.

Characterization Data

The structural integrity of the synthesized compounds should be confirmed by standard analytical techniques. Below is a table summarizing expected and reported physicochemical and spectral data for the target compound and its analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
3-(2-Acetoxybenzoyl)-2-chloropyridine C₁₄H₁₀ClNO₃275.69Off-white to yellow solid~8.6 (dd), ~7.9 (dd), ~7.6-7.2 (m), ~2.2 (s)~192 (C=O), ~169 (C=O), ~150-120 (aromatic), ~21 (CH₃)
3-(2-Hydroxybenzoyl)-2-chloropyridine C₁₂H₈ClNO₂233.65Yellow solid~11.5 (s, OH), ~8.5 (dd), ~7.8 (dd), ~7.5-6.9 (m)~198 (C=O), ~162-118 (aromatic)
3-Benzoyl-2-chloropyridine C₁₂H₈ClNO217.65White to pale yellow solid~8.6 (dd), ~7.9 (dd), ~7.8-7.4 (m)~195 (C=O), ~153-124 (aromatic)
3-(2-Acetoxybenzoyl)-pyridine C₁₄H₁₁NO₃241.24White solid~9.0 (d), ~8.8 (dd), ~8.1 (dt), ~7.6-7.2 (m), ~2.2 (s)~194 (C=O), ~169 (C=O), ~153-122 (aromatic), ~21 (CH₃)

Note: NMR data are estimations based on related structures and should be confirmed experimentally. Specific coupling constants and peak multiplicities will vary.[3][4]

Comparative Biological Evaluation

To ascertain the therapeutic potential of 3-(2-Acetoxybenzoyl)-2-chloropyridine and its analogues, a panel of in vitro assays can be employed. The choice of assays should be guided by the structural features of the molecules, which suggest potential anti-inflammatory and/or kinase inhibitory activities.

In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

The structural similarity of the acetoxybenzoyl moiety to aspirin warrants an investigation into the anti-inflammatory properties of these compounds via cyclooxygenase (COX) inhibition.

Experimental Protocol:

  • A commercially available COX (ovine or human) inhibitor screening assay kit can be used.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

  • Measure the absorbance at 590 nm using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

Pyridine derivatives are prevalent scaffolds in kinase inhibitors. A general kinase inhibition assay can be performed to screen for activity against a panel of relevant kinases.

Experimental Protocol:

  • Utilize a fluorescence-based or luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase, substrate, ATP, and the test compound.

  • Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Determine the IC₅₀ values from the dose-response curves.

In Vitro Cytotoxicity Assay: MTT Assay

It is crucial to assess the cytotoxicity of the compounds to determine their therapeutic window.

Experimental Protocol:

  • Seed cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Structure-Activity Relationship (SAR) Analysis

The comparative data obtained from the biological assays will enable a detailed SAR analysis, providing insights into the role of each functional group.

SAR cluster_0 Core Scaffold cluster_1 Modifications & Inferred Effects Core 3-Benzoyl-pyridine R1 R1: 2-Chloro - Modulates electronics of pyridine ring - Potential for steric interactions - May influence metabolic stability Core->R1 Addition of Cl R2 R2: 2-Acetoxy on Benzoyl - Potential for hydrolysis to active phenol - Mimics aspirin functionality - Alters solubility and cell permeability Core->R2 Addition of OAc R3 R2: 2-Hydroxy on Benzoyl - Active phenolic metabolite - Potential for hydrogen bonding - Different pharmacokinetic profile R2->R3 Hydrolysis

Caption: Key structural modifications and their potential impact on biological activity.

Expected SAR Trends:

  • Role of the 2-Acetoxy Group: Comparison of 3-(2-Acetoxybenzoyl)-2-chloropyridine with 3-(2-Hydroxybenzoyl)-2-chloropyridine will reveal the effect of the acetyl prodrug strategy. The acetoxy derivative may exhibit improved cell permeability, while the hydroxy analogue could be the more active form at the target site.

  • Influence of the Benzoyl Substituent: Comparing 3-(2-Acetoxybenzoyl)-2-chloropyridine with 3-Benzoyl-2-chloropyridine will highlight the importance of the 2-acetoxy group for biological activity. A significant increase in potency would suggest that this group is crucial for target engagement.

  • Impact of the 2-Chloro Substituent: The comparison between 3-(2-Acetoxybenzoyl)-2-chloropyridine and 3-(2-Acetoxybenzoyl)-pyridine will elucidate the role of the chlorine atom. The chloro group can influence the pKa of the pyridine nitrogen, alter the molecule's conformation, and provide a potential site for metabolic attack or further chemical modification.[5]

Conclusion and Future Directions

This comparative guide provides a systematic framework for the evaluation of 3-(2-Acetoxybenzoyl)-2-chloropyridine and its structurally related analogues. By dissecting the molecule into its core components and assessing the impact of each functional group through targeted synthesis and biological testing, researchers can gain a deeper understanding of the structure-activity relationships governing this chemical class. The experimental protocols detailed herein offer a practical starting point for the synthesis, characterization, and biological profiling of these and other novel pyridine derivatives.

Future work should focus on expanding the library of analogues to further probe the SAR. This could include variations in the substitution pattern on both the pyridine and benzoyl rings, as well as the exploration of alternative ester groups in place of the acetate. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds, ultimately paving the way for the development of novel therapeutics.

References

  • Royal Society of Chemistry. Supporting Information for "Gold-catalyzed deoxygenation of amine N-oxides by hydrosilanes". Accessed January 23, 2026. [Link]

  • Zhang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(12), 2285. [Link]

  • Wujec, M., et al. (2018). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 23(10), 2543. [Link]

  • Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". Accessed January 23, 2026.
  • Organic Syntheses. 3-benzoylpyridine. Accessed January 23, 2026. [Link]

  • Justia Patents. Process for synthesis of (3-chloro-2-pyridyl)hydrazine. Accessed January 23, 2026. [Link]

  • Wikipedia. 3-Chloropyridine. Accessed January 23, 2026. [Link]

  • Mphahlele, M. J., et al. (2020). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Scientific Reports, 10(1), 1-15. [Link]

  • Jubilant Ingrevia Limited.
  • Stoyanov, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4945. [Link]

  • PubChem. 2-Chloropyridine. Accessed January 23, 2026. [Link]

  • ResearchGate. The chemical structures of (A) pyridine, (B) 3BP, (C) 2BP and 13C-1H NMR spectrum of 3-benzoylpyridine. Accessed January 23, 2026. [Link]

  • Chelovechkov, A. I., et al. (2003). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 13(15), 2573-2576. [Link]

  • PrepChem. Synthesis of 3-benzoyl-2-chloro-pyridine. Accessed January 23, 2026. [Link]

  • ResearchGate. Biological activity of 2-hydroxythiobenzanilides and related compounds. Accessed January 23, 2026.
  • Google Patents. Preparation method of 2-chloropyridine. Accessed January 23, 2026.
  • PubChem. 3-Bromo-2-chloropyridine. Accessed January 23, 2026. [Link]

  • Kandeel, M. M., et al. (2014). Synthesis and biological activity of novel 3-heteroaryl-2H-pyrido[4,3-e][3][6][7]thiadiazine and 3-heteroaryl-2H-benzo[e][3][6][7]thiadiazine 1,1-dioxides. Molecules, 19(11), 18594-18606. [Link]

  • Google Patents. Synthetic method of 3-acetyl-2-chloropyridine. Accessed January 23, 2026.
  • PrepChem. Synthesis of 3-acetyl pyridine. Accessed January 23, 2026. [Link]

  • Google Patents.

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-(2-Acetoxybenzoyl)-2-chloropyridine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible advancement of pharmaceutical research and development hinges on a foundational commitment to safety. In the laboratory, where innovation and discovery flourish, the well-being of personnel is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-(2-Acetoxybenzoyl)-2-chloropyridine, a compound of interest in medicinal chemistry. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, transforming a protocol into a self-validating system of safety.

Hazard Analysis: Understanding the Risk Profile

The primary hazards associated with 3-(2-Acetoxybenzoyl)-2-chloropyridine are extrapolated from the known properties of 2-chloropyridine. These include:

  • High Acute Toxicity: 2-Chloropyridine is fatal if inhaled or in contact with skin, and harmful if swallowed.[1][3][4][5]

  • Severe Skin and Eye Irritation: Direct contact can cause serious skin irritation and eye damage.[1][3][4][6]

  • Respiratory Irritation: Inhalation of vapors or dust can irritate the nose, throat, and respiratory system.[2][3][4]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[1][3][4]

  • Aquatic Toxicity: The compound is expected to be very toxic to aquatic life with long-lasting effects.[3][4]

The acetoxybenzoyl group, being an acetylated salicylate similar to aspirin, may introduce additional considerations, such as the potential for allergic reactions in sensitized individuals and acting as an acylating agent.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 3-(2-Acetoxybenzoyl)-2-chloropyridine. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body PartRequired PPERationale and Best Practices
Eyes and Face Chemical safety goggles and a full-face shieldProtects against splashes and airborne particles.[2][6][7][8] A face shield should always be worn in conjunction with goggles when handling corrosive or highly irritating substances.[2]
Skin and Body Chemical-resistant lab coat, long pants, and closed-toe shoesProvides a barrier against accidental spills.[9] Clothing should be made of a material that does not readily absorb chemicals.
Chemical-resistant apronOffers an additional layer of protection, particularly during dispensing and transfer operations.[10] Aprons made of PVC, nitrile rubber, or neoprene are recommended.[10]
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene)Essential to prevent dermal absorption, which can be fatal.[3][4][5] Always inspect gloves for tears or pinholes before use.[11] Double-gloving is recommended for enhanced protection.[12] Contaminated gloves should be removed and disposed of immediately.[9]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vaporsShould be used in a well-ventilated area or a chemical fume hood.[1][6] The specific type of respirator should be determined by a formal risk assessment.[2][13] Proper fit testing and training are mandatory for respirator use.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.

Preparation and Engineering Controls
  • Designated Work Area: All work with 3-(2-Acetoxybenzoyl)-2-chloropyridine should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher appropriate for chemical fires are readily accessible and in good working order.

  • Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.

Handling Procedures

The following workflow illustrates the key steps and safety considerations when handling 3-(2-Acetoxybenzoyl)-2-chloropyridine.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Vent Work in a Fume Hood Prep->Vent Always Weigh Weigh Solid Compound Vent->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Carefully Transfer Transfer Solution Dissolve->Transfer Using Cannula or Syringe Decon Decontaminate Glassware Transfer->Decon Dispose Dispose of Waste Decon->Dispose Properly Remove Remove PPE Dispose->Remove Safely Disposal_Pathway cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Paper Towels) Halogenated_Solid Designated Halogenated Solid Waste Container Solid_Waste->Halogenated_Solid Liquid_Waste Unused Compound & Contaminated Solvents Halogenated_Liquid Designated Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid Sharps_Waste Contaminated Needles & Syringes Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Incineration Licensed Hazardous Waste Incineration Halogenated_Solid->Incineration Halogenated_Liquid->Incineration Sharps_Container->Incineration

Caption: Waste segregation and disposal pathway for 3-(2-Acetoxybenzoyl)-2-chloropyridine.

Disposal Procedures
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents, including "Halogenated Organic Waste" and the name of the compound. [14][15]2. Container Integrity: Waste containers must be in good condition, compatible with the waste, and kept securely closed except when adding waste. [15][16]3. Sharps Disposal: All contaminated needles and syringes must be disposed of in a designated, puncture-resistant sharps container. [17]Do not overfill sharps containers. [17]4. Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific hazardous waste disposal procedures.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the environment.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine. Retrieved from [Link]

  • Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety Data Sheet: 2-Chloropyridine. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • Unknown. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Queen Mary University of London. (2018, September). Procedures and Guidance Notes for working with biological agents and materials. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%. Retrieved from [Link]

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]

  • University of Florida IFAS Extension. (2019, January 3). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Personal safety and protective clothing. Retrieved from [Link]

  • Sdfine. (n.d.). 3-CHLOROPYRIDINE GHS Safety Data Sheet. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.